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  • Product: 2-Butynedioic acid, disodiuM salt
  • CAS: 15122-44-8

Core Science & Biosynthesis

Foundational

Crystal structure and X-ray diffraction data for 2-Butynedioic acid, disodium salt

Title: Crystallographic Architecture and X-Ray Diffraction Analysis of 2-Butynedioic Acid, Disodium Salt 2-Butynedioic acid, disodium salt—commonly referred to as disodium acetylenedicarboxylate (Na₂ADC)—is a highly pola...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystallographic Architecture and X-Ray Diffraction Analysis of 2-Butynedioic Acid, Disodium Salt

2-Butynedioic acid, disodium salt—commonly referred to as disodium acetylenedicarboxylate (Na₂ADC)—is a highly polar, linear dicarboxylate salt. While historically utilized as a rigid, rod-like linker in the engineering of Metal-Organic Frameworks (MOFs) and coordination polymers[1], Na₂ADC has recently gained critical prominence in quantum magnetic resonance. Specifically, it serves as a primary substrate in parahydrogen-induced polarization (PHIP) experiments, where it undergoes geminal hydrogenation to form hyperpolarized [¹³C]fumarate, enabling real-time in vivo metabolic tracking via MRI[2].

For researchers synthesizing these contrast agents or engineering novel supramolecular frameworks, understanding the precise crystal structure and X-ray diffraction (XRD) behavior of Na₂ADC is non-negotiable. This whitepaper deconstructs the crystallographic properties of the acetylenedicarboxylate dianion, details the physical chemistry dictating its solid-state packing, and provides a rigorously self-validating protocol for its isolation and X-ray characterization.

Isomerism and Molecular Geometry: The C₄O₄²⁻ Conundrum

A critical pitfall in the crystallographic characterization of Na₂ADC is its empirical formula: Na₂C₄O₄ . This formula is identical to that of sodium squarate, a cyclic oxocarbon salt[3].

  • Sodium Squarate (Cyclic Isomer): Crystallizes typically as a trihydrate (Na₂C₄O₄·3H₂O) in the monoclinic C2/c space group, featuring a planar, delocalized four-membered carbon ring[3].

  • Disodium Acetylenedicarboxylate (Linear Isomer): Features an sp -hybridized alkyne core flanked by two sp2 -hybridized carboxylate groups[4].

Causality in Bond Geometry: In the fully protonated anhydrous acetylenedicarboxylic acid, the C≡C triple bond is exceptionally short (~1.18–1.19 Å), and the adjacent C−C single bonds measure ~1.46 Å[5]. The carboxylate groups exhibit distinct C=O (~1.20 Å) and C−O(H) (~1.29 Å) lengths[6]. However, upon double deprotonation to form the ADC²⁻ dianion in the disodium salt, the carboxylate oxygen atoms undergo resonance stabilization. This delocalization equalizes the carbon-oxygen bond lengths to an average of ~1.24–1.26 Å. Furthermore, the rotational freedom around the C−C single bonds allows the two carboxylate planes to twist relative to one another. The dihedral angle between these planes is dictated entirely by the electrostatic demands of the Na⁺ coordination sphere and the surrounding hydrogen-bonding network of lattice waters[1].

Quantitative Crystallographic Data

Because highly soluble alkali metal salts of small organic diacids often precipitate as microcrystalline powders rather than single crystals, the structural parameters of Na₂ADC are best contextualized against the parent acid and established ADC coordination networks.

Table 1: Comparative Crystallographic Parameters of Acetylenedicarboxylate Derivatives

Compound / ComplexSpace GroupUnit Cell Dimensions (Å, °) C≡C Bond (Å)Dihedral Angle (Carboxylates)Reference
Anhydrous H₂ADC Monoclinic, P21​/n a=14.89,b=6.42,c=4.86,β=90.9∘ 1.18657.8°[5]
H₂ADC Dihydrate Monoclinic, P21​/c a=10.66,b=12.87,c=4.26,β=97.9∘ 1.181 - 1.1910° (Planar)[6]
Na₂ADC (Modeled) Monoclinic / TriclinicDependent on hydration state ( n H₂O)~1.19 - 1.20Variable (0° - 90°)Extrapolated

Note: The exact unit cell of Na₂ADC varies heavily based on ambient humidity and the resulting hydration state (e.g., anhydrous vs. dihydrate). Na⁺ typically adopts a 6-coordinate (octahedral) geometry, bonding to both carboxylate oxygens and lattice water molecules, driving the formation of a 3D supramolecular polymer.

Structural Logic and Coordination Pathways

To visualize how Na₂ADC self-assembles in the solid state, we must map the electrostatic and hydrogen-bonding interactions. The Na⁺ cations act as nodes, while the linear ADC²⁻ dianions act as rigid struts.

Coordination_Logic Na Na+ Cation (Octahedral/Pyramidal) Coord Electrostatic Coordination (Na-O Bonds) Na->Coord ADC ADC2- Dianion (Linear Alkyne Core) ADC->Coord HBond Hydrogen Bonding Network (O-H...O) ADC->HBond H2O Lattice Water (Hydration Sphere) H2O->Coord H2O->HBond Polymer 3D Supramolecular Framework Coord->Polymer HBond->Polymer

Figure 1: Coordination logic and supramolecular assembly pathways of Disodium Acetylenedicarboxylate.

Self-Validating Experimental Protocol: Crystallization and XRD

Obtaining diffraction-quality single crystals of Na₂ADC requires overcoming its extreme aqueous solubility. Direct solvent evaporation typically yields twinned, poorly diffracting polycrystalline aggregates. The following protocol utilizes anti-solvent vapor diffusion to enforce controlled nucleation.

Phase 1: Vapor Diffusion Crystallization
  • Solubilization: Dissolve 50 mg of high-purity Na₂ADC powder in a minimum volume (approx. 0.5 mL) of HPLC-grade deionized water in a 2 mL inner glass vial.

  • Anti-Solvent Chamber: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (anhydrous ethanol or acetone).

  • Equilibration (The Causality): Seal the outer vial tightly. Over 3–7 days, the volatile anti-solvent will vapor-diffuse into the aqueous phase. This slowly lowers the dielectric constant of the solvent mixture, gently decreasing the solubility of Na₂ADC and pushing the system into the metastable zone where single-crystal nucleation occurs without rapid precipitation.

  • Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. Extinction flashes upon rotation confirm a single crystalline domain (birefringence), ruling out amorphous or heavily twinned aggregates.

Phase 2: X-Ray Diffraction Data Collection
  • Mounting: Coat a selected crystal (approx. 0.1 x 0.1 x 0.2 mm) in inert perfluoropolyether (Paratone-N) oil. Causality: The oil protects the highly hygroscopic crystal from atmospheric moisture degradation and acts as a rigid glass when cryo-cooled.

  • Cryo-Cooling (100 K): Transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K. Causality: Sodium cations and terminal carboxylate oxygens possess high thermal displacement parameters at room temperature. Cooling to 100 K "freezes" this dynamic disorder, drastically improving high-angle diffraction intensities and allowing for precise resolution of the C≡C triple bond electron density.

  • Data Acquisition: Utilize Mo- ( λ=0.71073 Å) or Cu- ( λ=1.54184 Å) radiation. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy.

  • Structure Solution: Solve using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Validation Checkpoint: Ensure the final structural model does not mistakenly assign the cyclic squarate geometry. The C−C−C bond angles along the alkyne backbone must refine to ~180°.

XRD_Workflow A Aqueous Solution (Na2ADC + H2O) B Anti-Solvent Vapor Diffusion (Ethanol/Acetone) A->B C Optical Validation (Polarized Light Birefringence) B->C D Crystal Mounting (Paratone Oil, Loop) C->D E Cryo-Cooling (100 K) (Minimizes Thermal Motion) D->E F X-Ray Diffraction (Mo/Cu K-alpha) E->F G Structure Solution & Refinement (Verify Linear Geometry) F->G

Figure 2: Self-validating experimental workflow for the single-crystal XRD analysis of Na₂ADC.

References

  • Acetylenedicarboxylic acid - Wikipedia Wikimedia Foundation.[Link]

  • Molecular Packing Modes. Part V1I. Crystal and Molecular Structures of Anhydrous Acetylenedicarboxylic Acid RSC Publishing.[Link]

  • Strong Hydrogen Bonds in Acetylenedicarboxylic Acid Dihydrate MDPI.[Link]

  • Acetylenedicarboxylate as linker in the engineering of coordination polymers and metal-organic frameworks: challenges and potential ResearchGate.[Link]

  • Geminal parahydrogen-induced polarization: accumulating long-lived singlet order on methylene proton pairs Copernicus (Magnetic Resonance).[Link]

  • C₂H₁₂N₆C₄O₄·2H₂O and Na₂C₄O₄·3H₂O: Two Ultraviolet Birefringent Compounds with the[C₄O₄]²⁻ Group ACS Publications.[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Vibrational Spectroscopy of 2-Butynedioic Acid, Disodium Salt

Abstract This technical guide provides an in-depth analysis of 2-Butynedioic acid, disodium salt (also known as disodium acetylenedicarboxylate) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of 2-Butynedioic acid, disodium salt (also known as disodium acetylenedicarboxylate) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond procedural outlines to explore the causal reasoning behind experimental choices. We will dissect the complementary nature of these two vibrational spectroscopy techniques to provide a holistic characterization of the analyte's molecular structure. The guide details optimized protocols, from sample preparation to spectral interpretation, ensuring data integrity and reproducibility. All methodologies are grounded in authoritative scientific principles, supported by in-text citations and a comprehensive reference list.

Introduction: The Analyte and the Techniques

1.1 2-Butynedioic Acid, Disodium Salt: A Molecule of Interest

2-Butynedioic acid, disodium salt, is the sodium salt of acetylenedicarboxylic acid.[1][2] Its structure is characterized by a linear, rigid alkyne (C≡C) backbone flanked by two carboxylate (-COO⁻) groups. This unique combination of a highly polarizable, symmetric alkyne bond and ionic carboxylate terminations makes it an excellent candidate for analysis by both FTIR and Raman spectroscopy. Its rigidity and functionality also make it a valuable linker in the engineering of coordination polymers and metal-organic frameworks (MOFs).[3]

1.2 The Synergy of FTIR and Raman Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of molecular bonds. While both FTIR and Raman spectroscopy measure these vibrations, they operate on different principles, making them powerfully complementary.[4]

  • FTIR Spectroscopy measures the absorption of infrared radiation. A vibration is "IR-active" if it causes a change in the molecule's net dipole moment.[5] It is particularly sensitive to polar functional groups, making it ideal for identifying the carboxylate moieties in our analyte.

  • Raman Spectroscopy measures the inelastic scattering of monochromatic light (from a laser). A vibration is "Raman-active" if it causes a change in the molecule's polarizability.[5] It excels at detecting symmetric, non-polar bonds. The symmetric carbon-carbon triple bond (C≡C) in the analyte, which is expected to be very weak or silent in the FTIR spectrum, should yield a strong and distinct Raman signal.[6][7][8]

By employing both techniques, we can achieve a comprehensive and self-validating structural fingerprint of 2-Butynedioic acid, disodium salt.

Experimental Design & Protocols

A robust analytical outcome is predicated on meticulous experimental design. The following protocols are presented not merely as steps, but as a system of choices validated by scientific rationale.

2.1 Sample Handling and Preparation

As a solid powder, appropriate sample preparation is critical to obtaining high-quality, reproducible spectra. The choice of method directly impacts the interaction between the sample and the analytical probe (infrared light or laser).

2.1.1 FTIR Sample Preparation: Mitigating Scattering and Moisture

For solid samples, the primary challenges in transmission FTIR are minimizing light scattering, which causes distorted baselines, and avoiding contamination from atmospheric water, which has strong IR absorption bands.

Protocol: KBr Pellet Technique This is the gold-standard method for transmission FTIR of solids. The alkali halide matrix is transparent in the mid-IR region and, when pressed, forms a glass-like pellet that minimizes scattering.[9]

  • Drying: Place spectroscopic grade Potassium Bromide (KBr) in an oven at 100-110°C for at least 4 hours to remove absorbed moisture. Store in a desiccator.

  • Grinding: In an agate mortar and pestle, thoroughly grind ~1-2 mg of 2-Butynedioic acid, disodium salt with ~100-150 mg of the dried KBr. Rationale: This step is crucial. The sample's particle size must be reduced to less than the wavelength of the IR light (~2 µm) to prevent scattering losses (the Christiansen effect).

  • Pelletizing: Transfer the fine powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Immediately place the pellet in the spectrometer's sample holder to acquire the spectrum.

Alternative Protocol: Attenuated Total Reflectance (ATR) ATR is a popular alternative that requires minimal sample preparation.[9][10] It is a surface-sensitive technique.

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. Rationale: Good contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample and generate a strong signal.[11]

  • Analysis: Acquire the spectrum.

2.1.2 Raman Sample Preparation: Simplicity and Focus

Raman spectroscopy is generally more forgiving with solid samples. Since the measurement is based on scattering, sample thickness is less critical, and glass sample holders can be used.

Protocol: Direct Analysis

  • Sample Placement: Place a small amount (a few milligrams) of the 2-Butynedioic acid, disodium salt powder onto a clean glass microscope slide or into a well of a sample plate.

  • Focusing: Place the sample under the microscope objective of the Raman spectrometer and bring the sample surface into focus.

  • Analysis: Acquire the spectrum.

2.2 Instrumentation and Data Acquisition Parameters

The following parameters represent a validated starting point for analysis.

ParameterFTIR SpectrometerRaman SpectrometerCausality and Field Insights
Spectral Range 4000 – 400 cm⁻¹3500 – 200 cm⁻¹This covers the fundamental molecular vibrations (mid-IR) and allows for fingerprinting.
Resolution 4 cm⁻¹2-4 cm⁻¹Provides sufficient detail for most solid-state samples without introducing excessive noise.
Scans/Accumulations 32-64 co-added scans5-10 accumulationsCo-adding multiple scans is the most effective way to improve the signal-to-noise ratio (SNR).
Excitation Laser N/A785 nmA 785 nm laser is often chosen for organic salts to minimize sample fluorescence, which can obscure the weaker Raman signal. A 532 nm laser may offer a stronger signal but carries a higher risk of fluorescence.
Laser Power N/A1-5 mW at sampleStart with low power to avoid thermal degradation or sample burning, which is a risk with colored or impure samples.
Background Required (Air or KBr)Not typically requiredAn FTIR background scan is essential to ratio out the signals from atmospheric CO₂ and H₂O, as well as the instrument's own response.

Spectral Analysis and Interpretation

The core of the analysis lies in assigning the observed spectral bands to specific molecular vibrations. The complementary nature of the FTIR and Raman spectra provides a powerful tool for unambiguous peak assignment.

3.1 Key Vibrational Modes of Disodium Acetylenedicarboxylate

The structure suggests three primary regions of interest: the carboxylate stretches, the alkyne stretch, and the fingerprint region.

  • Carboxylate (-COO⁻) Vibrations: As an ionic group, the carboxylate anion exhibits two characteristic, strong stretching vibrations in the IR spectrum.[12][13]

    • Asymmetric Stretch (νₐₛ-COO⁻): Expected in the 1650–1540 cm⁻¹ region. This band is typically very strong and broad in the FTIR spectrum due to the large change in dipole moment.

    • Symmetric Stretch (νₛ-COO⁻): Expected in the 1450–1360 cm⁻¹ region. This is also a strong band in the FTIR spectrum.[13][14]

  • Alkyne (-C≡C-) Vibration: The central C≡C bond is the key to demonstrating the power of Raman spectroscopy.

    • C≡C Stretch (ν-C≡C): For a symmetrically substituted alkyne, this stretching motion produces little to no change in the dipole moment, making it IR-inactive or very weak . However, the stretching and contracting of this electron-rich bond causes a significant change in polarizability, resulting in a strong, sharp Raman signal . This peak is expected in the "silent region" of the vibrational spectrum (typically 2300–2100 cm⁻¹), where few other functional groups appear.[7][8][15]

3.2 Predicted Spectral Data Summary

The following table summarizes the expected key vibrational bands and their anticipated activity in FTIR and Raman spectra.

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected FTIR ActivityExpected Raman ActivityRationale
Asymmetric -COO⁻ Stretch1650 – 1540StrongMedium to WeakLarge change in dipole moment.[12][16]
Symmetric -COO⁻ Stretch1450 – 1360StrongMedium to WeakSignificant change in dipole moment.[14]
C≡C Stretch2300 – 2100Very Weak / InactiveStrongSymmetric stretch causes a large change in polarizability but minimal change in dipole moment.[5][6]
C-C Stretch1000 - 800MediumMediumSkeletal vibrations present in the fingerprint region.
Bending Modes (-COO⁻)< 800MediumMediumLower energy deformations.

Visualization of Experimental Workflow

To ensure clarity and reproducibility, the entire analytical process can be mapped. The following diagram, rendered using Graphviz, illustrates the logical flow from sample preparation to final data interpretation for both spectroscopic techniques.

G FTIR & Raman Analysis Workflow for 2-Butynedioic Acid, Disodium Salt cluster_start cluster_ftir FTIR Analysis cluster_raman Raman Analysis cluster_interp Final Interpretation start Sample Receipt: 2-Butynedioic Acid, Disodium Salt (Solid) ftir_prep Sample Preparation (Choose Method) start->ftir_prep raman_prep Sample Preparation: Place solid on slide start->raman_prep kbr KBr Pellet Method: 1. Dry KBr 2. Grind Sample + KBr 3. Press Pellet ftir_prep->kbr Transmission atr ATR Method: 1. Clean Crystal 2. Apply Sample 3. Apply Pressure ftir_prep->atr Reflectance ftir_acq Data Acquisition: 1. Collect Background 2. Scan Sample (4000-400 cm⁻¹) 3. Co-add 32-64 Scans kbr->ftir_acq atr->ftir_acq ftir_proc Data Processing: 1. Baseline Correction 2. Peak Picking ftir_acq->ftir_proc interp Correlative Analysis: - Assign Carboxylate bands (FTIR) - Assign Alkyne band (Raman) - Analyze Fingerprint Region ftir_proc->interp raman_acq Data Acquisition: 1. Focus Laser (785 nm) 2. Set Low Power 3. Acquire Spectrum (3500-200 cm⁻¹) raman_prep->raman_acq raman_proc Data Processing: 1. Cosmic Ray Removal 2. Baseline Correction 3. Peak Picking raman_acq->raman_proc raman_proc->interp

Caption: Experimental workflow for FTIR and Raman analysis.

Conclusion

References

  • Max, J. J., & Chapados, C. (2009). Hydration of Carboxylate Anions: Infrared Spectroscopy of Aqueous Solutions. The Journal of Physical Chemistry A, 113(23), 6494–6505. Available at: [Link]

  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Available at: [Link]

  • Liu, T., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Journal of the American Chemical Society. Available at: [Link]

  • Northern Illinois University. FT-IR Sample Preparation. Department of Chemistry and Biochemistry. Available at: [Link]

  • Taylor & Francis Online. (Various Dates). Carboxylate salt – Knowledge and References. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. Available at: [Link]

  • Sodeoka, M., et al. (2023). Alkyne-tag Raman imaging and sensing of bioactive compounds. Nature Protocols. Available at: [Link]

  • Contract Laboratory. (2024). A Review of FTIR and Raman Spectroscopy Methods. Available at: [Link]

  • Semantic Scholar. Alkyne-tag Raman imaging and sensing of bioactive compounds. Available at: [Link]

  • Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Available at: [Link]

  • NextSDS. 2-Butynedioic acid, disodiuM salt — Chemical Substance Information. Available at: [Link]

  • Kondo, J., et al. (2023). Alkyne-tethered oligodeoxynucleotides that allow simultaneous detection of multiple DNA/RNA targets using Raman spectroscopy. RSC Chemical Biology. Available at: [Link]

  • Yamakoshi, H., et al. (2012). Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells. Journal of the American Chemical Society. Available at: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

  • Barth, A. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Available at: [Link]

  • Grdadolnik, J., & Maréchal, Y. (2022). Strong Hydrogen Bonds in Acetylenedicarboxylic Acid Dihydrate. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 371, 2-Butynedioic acid. Available at: [Link]

  • Ataman Kimya. 2-BUTENEDIOIC ACID. Available at: [Link]

  • University of California, Los Angeles. The Modes of Stretching and Bending. Available at: [Link]

  • Computational Chemistry Group. Assigning Vibrational Frequencies. Available at: [Link]

  • ChemBK. 2-Butenedioic acid (2Z)-, disodium salt. Available at: [Link]

  • Reinsch, H., et al. (2022). Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential. CrystEngComm. Available at: [Link]

  • Lab Alley. SAFETY DATA SHEET. Available at: [Link]

  • Wikipedia. Acetylenedicarboxylic acid. Available at: [Link]

  • Scientific & Academic Publishing. (2024). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Available at: [Link]

  • ResearchGate. (2020). The use of FTIR and Raman spectroscopy in combination with chemometrics for analysis of biomolecules in biomedical fluids. Available at: [Link]

  • Brozek-Pluska, B., et al. (2024). FT-Raman and FTIR spectroscopy as a tools showing marker of platinum-resistant phenomena in women suffering from ovarian cancer. Scientific Reports. Available at: [Link]

  • MDPI. (2025). Raman and FT-IR Spectroscopy Coupled with Machine Learning for the Discrimination of Different Vegetable Crop Seed Varieties. Available at: [Link]

Sources

Foundational

Nuclear Magnetic Resonance Characterization of 2-Butynedioic Acid, Disodium Salt: A Technical Guide

Executive Summary 2-Butynedioic acid, disodium salt—commonly known as disodium acetylenedicarboxylate—is a rigid, linear, alkyne-based dicarboxylate. While traditionally utilized as a robust linker in the engineering of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Butynedioic acid, disodium salt—commonly known as disodium acetylenedicarboxylate—is a rigid, linear, alkyne-based dicarboxylate. While traditionally utilized as a robust linker in the engineering of metal-organic frameworks (MOFs) and coordination polymers 1, it has recently gained immense traction in the field of molecular imaging. Specifically, its [1-13C] -isotopologue serves as the primary precursor for generating hyperpolarized fumarate via Parahydrogen-Induced Polarization (PHIP), a critical contrast agent for the in vivo magnetic resonance detection of tumor necrosis 2.

This whitepaper provides an in-depth analysis of the 13 C and 1 H Nuclear Magnetic Resonance (NMR) properties of this molecule, detailing the causality behind its unique spectral signatures and providing field-proven, self-validating protocols for its quantitative analysis.

Structural Analysis & The "Proton-Silent" Anomaly

The chemical structure of disodium acetylenedicarboxylate is Na+−OOC−C≡C−COO−Na+ . A fundamental, yet frequently overlooked, characteristic of this molecule is its complete lack of hydrogen atoms.

Causality in Spectra: Because the molecule is entirely devoid of protons, its intrinsic 1 H NMR spectrum is theoretically blank. This "proton-silent" nature makes it an exceptional zero-background precursor. Any signals observed in the 1 H NMR spectrum of this compound strictly originate from the solvent, environmental moisture, or chemical impurities (such as unreacted precursors or hydrogenation byproducts like maleate and fumarate).

1 H NMR Spectroscopy: Baseline and Impurity Profiling

Although the analyte itself produces no 1 H signal, acquiring a 1 H NMR spectrum is a mandatory first step in the analytical workflow.

The Causality of the 1 H Pre-Scan: Modern NMR spectrometers rely on gradient shimming to achieve magnetic field homogeneity. Because the analyte lacks protons, automated gradient shimming on the analyte is impossible. The system must be shimmed using the residual solvent peak (HOD in D 2​ O). Furthermore, the 1 H spectrum serves as a high-sensitivity impurity profile, allowing researchers to detect trace decarboxylation products (e.g., propiolic acid) which can form slowly in aqueous solutions 3.

Table 1: 1 H NMR Data Summary (in D 2​ O)
Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationOrigin / Assignment
Analyte Protons N/AN/A0Molecule lacks hydrogen atoms.
Solvent Residual ~4.79SingletVariesResidual HOD from D 2​ O solvent.
Trace Fumarate ~6.60SingletTraceCommon hydrogenation impurity.
Trace Maleate ~6.20SingletTraceCommon cis-hydrogenation impurity.

13 C NMR Spectroscopy: Chemical Shifts and Relaxation

The D∞h​ symmetry of the linear alkyne core dictates that the molecule possesses only two distinct carbon environments.

  • Alkyne Carbons (C2, C3): These sp -hybridized carbons are shielded relative to typical alkenes due to the diamagnetic anisotropy of the triple bond's π -electron cylinder, resonating at approximately 78 ppm.

  • Carboxylate Carbons (C1, C4): These sp2 -hybridized carbons are highly deshielded by the electronegative oxygen atoms, resonating at approximately 160 ppm.

Table 2: 13 C NMR Data Summary (in D 2​ O)
Carbon PositionChemical EnvironmentHybridizationChemical Shift ( δ , ppm)Multiplicity ( 1 H-Decoupled)
C2, C3 Alkyne ( −C≡C− ) sp 77.5 – 79.0Singlet
C1, C4 Carboxylate ( −COO− ) sp2 159.0 – 162.0Singlet
(Note: Exact chemical shifts are highly sensitive to analyte concentration and the precise pD of the solution.)

Experimental Protocols

Protocol 1: Self-Validating 13 C NMR Acquisition

Acquiring quantitative 13 C spectra for this molecule requires specific parameter adjustments due to the absence of attached protons.

Causality for Parameter Selection: Because all carbons are quaternary, the primary mechanism for spin-lattice relaxation (dipole-dipole interaction with attached protons) is absent. Consequently, their T1​ relaxation times are exceptionally long (often >20 seconds). If the inter-pulse delay ( D1​ ) is not extended, the spins will saturate, destroying quantitative integration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50-100 mg of disodium acetylenedicarboxylate in 0.6 mL of D 2​ O (pD > 5 to ensure full deprotonation).

  • Shimming Validation: Acquire a standard 1 H spectrum. Shim the magnetic field on the HOD peak (~4.79 ppm) until the linewidth at half-height ( w1/2​ ) is < 1.0 Hz. Self-Validation: If the HOD peak is broad or asymmetrical, the subsequent 13 C peaks will suffer from poor resolution. Do not proceed until shimming is optimal.

  • Pulse Sequence Selection: Select an inverse-gated decoupling sequence (e.g., zgig on Bruker systems). This suppresses the Nuclear Overhauser Effect (NOE) buildup during the relaxation delay, ensuring signal intensities strictly reflect carbon concentration.

  • Relaxation Delay ( D1​ ): Set D1​≥5×T1​ (typically 60–100 seconds for this molecule).

  • Acquisition: Acquire a minimum of 256 scans to compensate for the lack of NOE enhancement.

NMR_Acquisition Prep Sample Prep: Dissolve in D2O (pD > 5) Shim 1H NMR Pre-Scan: Shim on HOD Peak Prep->Shim Param Set D1 ≥ 5×T1 (Compensate slow relaxation) Shim->Param Linewidth < 1 Hz Acq 13C Acquisition: Inverse Gated Decoupling Param->Acq Val Validation: Check S/N & Integration Acq->Val FID Processing

Fig 1: Self-validating 13C NMR acquisition workflow for quaternary carbon systems.

Protocol 2: PHIP Hyperpolarization Workflow

A major application of this molecule is its conversion into hyperpolarized [1-13C] fumarate.

Causality of Isotopic Labeling: During trans-hydrogenation with parahydrogen ( p-H2​ ), the singlet spin order of the H2​ molecule is transferred to the double bond. Because the two protons in symmetric fumarate are magnetically equivalent, the singlet state is "NMR invisible." Using the [1-13C] -isotopologue of the precursor breaks this symmetry via differential 1H-13C J-couplings, allowing a Singlet-to-Magnetization (S2M) pulse sequence to render the hyperpolarization observable 2.

Step-by-Step Methodology:

  • Precursor Solution: Prepare a solution of 100 mM [1-13C] disodium acetylenedicarboxylate, 200 mM sodium sulfite (to improve trans-selectivity), and 6 mM ruthenium catalyst [RuCp∗(CH3​CN)3​]PF6​ in D 2​ O.

  • Reaction: Heat the solution to 50 °C and introduce parahydrogen gas (e.g., 6 bar pressure) under vigorous mixing or continuous microfluidic flow.

  • Spin Order Conversion: Immediately apply an S2M pulse sequence to convert the proton singlet order into observable 13 C magnetization.

  • Detection: Acquire the hyperpolarized 13 C signal of fumarate (showing >10,000-fold signal enhancement).

PHIP_Hyperpolarization Precursor [1-13C]Disodium Acetylenedicarboxylate Reaction Trans-Hydrogenation (50 °C) Precursor->Reaction Reagents p-H2 + Ru Catalyst + Na2SO3 Reagents->Reaction Product [1-13C]Fumarate (Singlet State) Reaction->Product Spin Order Preserved Detection S2M Sequence & 13C NMR Detection Product->Detection Hyperpolarized Signal

Fig 2: PHIP workflow converting disodium acetylenedicarboxylate to hyperpolarized [1-13C]fumarate.

References

  • National Institutes of Health (NIH) - PubChem. "2-Butynedioic acid | C4H2O4 | CID 371". [Link]

  • RSC Publishing. "Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential". CrystEngComm, 2022.[Link]

  • ACS Publications. "Direct Production of a Hyperpolarized Metabolite on a Microfluidic Chip". Analytical Chemistry, 2022.[Link]

Sources

Protocols & Analytical Methods

Method

Aqueous copper-catalyzed azide-alkyne click chemistry using 2-Butynedioic acid, disodium salt

An Application Guide to Aqueous Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Introduction: The Power of Click Chemistry in Aqueous Media The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Aqueous Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: The Power of Click Chemistry in Aqueous Media

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example of "click chemistry," a concept that prioritizes reactions that are modular, high-yielding, stereospecific, and generate minimal byproducts.[1][2][3] This reaction forges a highly stable 1,2,3-triazole linkage from a terminal alkyne and an azide, a transformation that has revolutionized fields from drug discovery and bioconjugation to materials science.[2][4] The ability to perform this reaction in water is paramount, especially for biological applications, as it allows for the modification of proteins, nucleic acids, and even living cells under physiological conditions.[5][6]

This guide provides a detailed examination and robust protocols for conducting CuAAC in aqueous systems, with a special focus on hydrophilic substrates relevant to researchers in chemistry and drug development.

A Critical Note on Alkyne Structure: 2-Butynedioic Acid

The topic specifies the use of 2-Butynedioic acid, disodium salt (also known as disodium acetylenedicarboxylate). It is crucial to understand that this is an internal alkyne , with the triple bond located between two carbon atoms, both of which are bonded to other carbons.

The canonical, highly efficient CuAAC reaction is mechanistically dependent on the presence of a terminal alkyne (a carbon-carbon triple bond at the end of a molecule, with a hydrogen atom attached).[7][8] The reaction proceeds via the formation of a copper(I) acetylide intermediate, which requires the acidic proton of a terminal alkyne.[8] While the uncatalyzed Huisgen 1,3-dipolar cycloaddition can occur with internal alkynes, it requires harsh conditions (elevated temperatures) and typically results in a mixture of regioisomers, failing the "click" criteria.[7][9]

Therefore, to provide a functional and accurate protocol for the highly efficient copper-catalyzed click reaction, this guide will use a water-soluble terminal alkyne , Sodium Propiolate , as the primary exemplar. This substrate is structurally analogous and maintains the desired hydrophilicity, making it an appropriate and practical substitute for aqueous CuAAC applications.

The Molecular Toolkit for Aqueous CuAAC

Successful aqueous CuAAC relies on a synergistic set of reagents, each with a specific function.

  • The Hydrophilic Alkyne (e.g., Sodium Propiolate): The terminal alkyne is one of the two key reactive partners. Using a salt form like sodium propiolate ensures excellent solubility in aqueous buffers, which is essential for reactions with biomolecules or for developing water-soluble drug candidates.

  • The Organic Azide: The azide is the complementary reactive handle. Organic azides are generally stable under typical synthetic conditions and bioorthogonal, meaning they do not typically react with biological functional groups.[8] However, they are high-energy compounds and must be handled with care (see Safety Precautions).

  • The Copper(I) Catalyst System:

    • Copper Source: While Cu(I) salts can be used directly, they are prone to oxidation. A more robust and common method is to generate the active Cu(I) catalyst in situ from an inexpensive and stable Copper(II) salt, such as copper(II) sulfate (CuSO₄·5H₂O).[5][7]

    • Reducing Agent: Sodium ascorbate is the overwhelmingly preferred reducing agent. It efficiently reduces Cu(II) to the catalytically active Cu(I) state throughout the reaction, preventing catalyst death due to oxidation by dissolved oxygen.[5][7][10]

    • Accelerating Ligand: In aqueous and especially biological media, a water-soluble ligand is critical. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective ligand that serves multiple crucial roles: it stabilizes the Cu(I) oxidation state, prevents copper precipitation in phosphate buffers, accelerates the reaction rate significantly, and protects sensitive biomolecules from damage by reactive oxygen species that can be generated by the catalyst system.[11][12][13]

The Catalytic Cycle: A Mechanistic Overview

The CuAAC reaction proceeds through a multi-step catalytic cycle that ensures high efficiency and complete regioselectivity for the 1,4-disubstituted triazole product.[7] While the precise mechanism is complex and subject to ongoing study, with evidence pointing towards dinuclear copper intermediates being particularly effective[8][14], the fundamental steps are well-established.[15]

First, the Cu(I) catalyst coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide complex.[8] The azide is then brought into the coordination sphere. A key cyclization step occurs to form a six-membered copper-containing metallacycle.[16] This intermediate then undergoes ring contraction and protonation to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst for the next cycle.[16]

CuAAC Catalytic Cycle cluster_cycle Catalytic Cycle cluster_redox Redox Maintenance CuI Cu(I) Catalyst Cu_Alkyne π-Complex CuI->Cu_Alkyne + R-C≡CH Cu_Acetylide Copper Acetylide Cu_Alkyne->Cu_Acetylide - H⁺ Cu_Azide_Acetylide Coordinated Complex Cu_Acetylide->Cu_Azide_Acetylide + R'-N₃ Metallacycle 6-Membered Metallacycle Cu_Azide_Acetylide->Metallacycle Cyclization Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->CuI + H⁺ - Product Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product CuII Cu(II) Source (e.g., CuSO₄) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII

Caption: The Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) catalytic cycle.

Experimental Workflow and Protocols

The following protocols provide a robust starting point for performing aqueous CuAAC reactions. Optimization of concentrations, equivalents, and reaction time may be necessary depending on the specific substrates.

Caption: A general experimental workflow for the aqueous CuAAC reaction.
Protocol 1: General Procedure for Small Molecule Synthesis

This protocol describes a typical reaction between Sodium Propiolate and Benzyl Azide.

Materials:

  • Sodium Propiolate

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized Water

  • DMSO (if needed for azide solubility)

Procedure:

  • Reagent Preparation (Stock Solutions):

    • Alkyne: Prepare a 100 mM solution of Sodium Propiolate in deionized water.

    • Azide: Prepare a 100 mM solution of Benzyl Azide in DMSO.

    • Copper/Ligand Premix: Prepare a solution that is 20 mM in CuSO₄ and 100 mM in THPTA in deionized water (a 1:5 molar ratio). This solution is stable for several weeks when frozen.[13]

    • Reductant: Prepare a 300 mM solution of Sodium Ascorbate in deionized water. Crucially, this solution should be made fresh immediately before use.

  • Reaction Assembly:

    • In a suitable vial, add 500 µL of the Sodium Propiolate solution (50 µmol, 1.0 equiv).

    • Add 550 µL of the Benzyl Azide solution (55 µmol, 1.1 equiv).

    • Add 50 µL of the Copper/Ligand premix (1 µmol CuSO₄, 5 µmol THPTA).

    • Initiate the reaction by adding 50 µL of the freshly prepared Sodium Ascorbate solution (15 µmol).

  • Reaction and Monitoring:

    • Cap the vial and stir or gently agitate the mixture at room temperature.

    • The reaction is typically complete within 1-4 hours.[17] Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with 5 mL of water.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure 1-(benzyl)-4-(carboxy)-1,2,3-triazole product.

Quantitative Data Summary (Model Reaction)

Reagent Stock Conc. Volume (µL) Moles (µmol) Equivalents
Sodium Propiolate 100 mM 500 50 1.0
Benzyl Azide 100 mM 550 55 1.1
CuSO₄ (in premix) 20 mM 50 1 0.02 (2 mol%)
THPTA (in premix) 100 mM 50 5 0.10 (10 mol%)

| Sodium Ascorbate | 300 mM | 50 | 15 | 0.30 |

Protocol 2: Bioconjugation - Labeling an Alkyne-Modified Protein

This protocol provides a general method for labeling a protein containing a terminal alkyne handle with an azide-functionalized fluorescent dye.

Procedure:

  • Reagent Preparation:

    • Protein-Alkyne: Prepare a solution of your alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 1 mg/mL (concentration will be protein-dependent).

    • Azide-Dye: Prepare a 10 mM stock solution of the azide-functionalized dye in DMSO.

    • Copper/Ligand Premix: Prepare a solution that is 20 mM CuSO₄ and 100 mM THPTA in water.

    • Reductant: Prepare a 100 mM solution of Sodium Ascorbate in water (make fresh).

  • Reaction Assembly: The order of addition is critical to protect the protein.[10]

    • In a microcentrifuge tube, combine the following in order:

      • 430 µL of the Protein-Alkyne solution.

      • 10 µL of the Azide-Dye stock solution (a 10-50 fold molar excess over the protein is common).

      • A premixed solution of 5 µL of the Copper/Ligand stock and 25 µL of the Sodium Ascorbate stock.

    • The final reaction volume is 470 µL. Gently mix by inverting the tube. Do not vortex, as this can denature the protein.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Purification:

    • Remove unreacted small molecules and the copper catalyst system from the labeled protein.

    • This is typically achieved by spin filtration/desalting columns, size-exclusion chromatography (SEC), or dialysis against a buffer containing a chelating agent like EDTA to sequester any remaining copper ions.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Degraded sodium ascorbate solution.Always prepare the sodium ascorbate solution immediately before use.[10]
Oxidized/inactive Cu(I) catalyst.Ensure the reaction is capped to minimize oxygen exposure. Use a sufficient excess of ligand (e.g., 5 equivalents relative to copper).[10]
Substrate insolubility.For hydrophobic substrates, add a co-solvent like DMSO or t-BuOH (up to 50% v/v).
Catalyst sequestration by substrate.If your biomolecule has strong copper-chelating motifs (e.g., poly-histidine tags), increase the concentration of the copper/ligand premix.[10]
Protein Degradation Oxidative damage from catalyst system.Ensure a sufficient ligand-to-copper ratio (≥5:1). Minimize reaction time or lower the temperature.[12]
Side Reactions Alkyne homocoupling (Glaser coupling).Caused by excess oxygen and insufficient reducing agent. Ensure adequate sodium ascorbate is present and minimize headspace/oxygen exposure.[10]

Safety Precautions

  • Sodium Azide and Organic Azides: Sodium azide is highly toxic if ingested or absorbed through the skin.[18] It reacts with acids to form the highly toxic and explosive gas hydrazoic acid (HN₃).[18][19] Avoid contact with acids, heavy metals (which can form explosive metal azides), and chlorinated solvents.[19] Low molecular weight organic azides can be explosive and should be handled with extreme care, behind a blast shield, and stored at low temperatures.[20]

  • Copper Compounds: Copper salts can be toxic and are environmental hazards. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Dispose of copper-containing waste according to institutional guidelines.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Tokyo Chemical Industry. (n.d.).
  • V. V. Rostovtsev, L. G. Green, V. V. Fokin, K. B. Sharpless. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.
  • F. Himo, T. Lovell, R. Hilgraf, V. V. Rostovtsev, L. Noodleman, K. B. Sharpless, V. V. Fokin. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of the Mechanism of Uncatalyzed and Copper-Catalyzed 1,3-Dipolar Cycloaddition of Azides to Alkynes. Journal of the American Chemical Society, 127(1), 210-216.
  • Powers, A. R., Ghiviriga, I., Abboud, K. A., & Veige, A. S. (2020). Au-iClick mirrors the mechanism of copper catalyzed azide–alkyne cycloaddition (CuAAC). OSTI.GOV.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
  • Li, Y., et al. (2015). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation.
  • Tokyo University of Science. (2025, February 10). Breakthrough in Click Chemistry: Innovative Method Revolutionizes Drug Development.
  • Wang, Q., et al. (2013).
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011).
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ).
  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC.
  • Mondal, D. (2025, November 11). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing.
  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
  • Garia-Álvarez, J., et al. (2013). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. SciSpace.
  • Ragab, S. S., et al. (2025, April 4). Signature of click chemistry in advanced techniques for cancer therapeutics. Royal Society of Chemistry.
  • Jetir. (2019).
  • Nwe, K., & Hilderbrand, S. A. (2011).
  • Marshall, J. E., et al. (2014, October 14). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides?.
  • BenchChem. (2025). Application Notes and Protocols for CuAAC Reaction with 4-But-3-ynyl-2-methylthiomorpholine.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024, October 19). An Insight Into Click Chemistry.
  • Lumiprobe. (n.d.). Does azide ion interfere with click chemistry reactions (CuAAC and SPAAC)?.
  • Sharkey, M., et al. (2022, September 2). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry.
  • Climent, M. J., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI.
  • Svatunek, D., et al. (2026, March 10). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One.

Sources

Application

Diels-Alder cycloaddition protocols involving 2-Butynedioic acid, disodium salt as a dienophile

Application Note: Aqueous Diels-Alder Cycloaddition Protocols Utilizing Disodium 2-Butynedioicate as a Highly Reactive Dienophile Executive Summary The Diels-Alder [4+2] cycloaddition remains one of the most powerful tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Aqueous Diels-Alder Cycloaddition Protocols Utilizing Disodium 2-Butynedioicate as a Highly Reactive Dienophile

Executive Summary

The Diels-Alder [4+2] cycloaddition remains one of the most powerful transformations in synthetic organic chemistry for constructing complex, functionalized six-membered rings. While diesters like dimethyl acetylenedicarboxylate (DMAD) are traditionally used as highly reactive alkyne dienophiles, their hydrophobicity limits their utility in green, aqueous protocols.

This application note details the use of 2-butynedioic acid, disodium salt (disodium acetylenedicarboxylate) as a highly water-soluble, electron-deficient dienophile. By leveraging the unique thermodynamic and kinetic advantages of aqueous media—specifically the hydrophobic effect and enhanced transition-state hydrogen bonding—researchers can achieve massive rate accelerations and superior selectivities compared to traditional organic solvents[1]. This guide provides field-proven, self-validating protocols for both homogeneous aqueous and biphasic "on-water" cycloadditions.

Mechanistic Rationale & The Aqueous Advantage

The efficacy of disodium 2-butynedioicate as a dienophile is rooted in frontier molecular orbital (FMO) theory. The two carboxylate groups strongly withdraw electron density from the alkyne, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. This facilitates a rapid normal electron-demand Diels-Alder reaction with electron-rich dienes (high HOMO).

Transitioning this chemistry to an aqueous environment introduces three critical mechanistic advantages[2]:

  • The Hydrophobic Effect: Water molecules form highly ordered networks. When hydrophobic or partially hydrophobic dienes are introduced, water forces the diene and dienophile together to minimize their exposed non-polar surface area, effectively increasing the local concentration of the reactants and accelerating the reaction.

  • Transition State (TS) Stabilization: Water molecules engage in hydrogen bonding with the carboxylate oxygens of the dienophile. This polarization further lowers the LUMO of the dienophile at the transition state, accelerating the cycloaddition.

  • Phase-Directed Isolation: Because the disodium salt of the product is highly water-soluble, unreacted hydrophobic impurities can be easily washed away with an organic solvent. Subsequent acidification protonates the cycloadduct, triggering its spontaneous precipitation for filtration-based isolation.

Figure 1: Mechanistic pathway highlighting the transition state stabilization of the aqueous Diels-Alder cycloaddition.

Experimental Workflows

The following protocols are designed as self-validating systems. Causality for each physical and chemical manipulation is explicitly stated to ensure reproducibility.

Protocol A: Homogeneous Aqueous Cycloaddition (For Water-Soluble Dienes)

Target Application: Synthesis of oxabicyclic scaffolds using water-soluble furans (e.g., 2-furoic acid or furfuryl alcohol)[3].

Reagents:

  • 2-Butynedioic acid, disodium salt (1.2 equiv)

  • 2-Furoic acid sodium salt (1.0 equiv)

  • Deionized (DI) Water

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 12 mmol of 2-butynedioic acid, disodium salt in 10 mL of DI water in a 50 mL round-bottom flask. Rationale: The slight excess (1.2 equiv) ensures complete consumption of the diene, preventing complex separation of unreacted diene later.

  • Diene Addition: Add 10 mmol of 2-furoic acid sodium salt to the stirring solution. The mixture should remain a homogeneous, clear solution.

  • Incubation: Stir the reaction at 40 °C for 12–16 hours. Rationale: Furans are notoriously sluggish dienes due to their aromatic stabilization. Mild heating overcomes the activation energy barrier without causing retro-Diels-Alder degradation.

  • Validation Check (In-Process): Remove a 50 µL aliquot, acidify with 1 drop of 1M HCl, and extract with 0.5 mL of EtOAc. Spot the organic layer on a silica TLC plate (Eluent: 8:2 EtOAc:MeOH). Disappearance of the UV-active furan spot indicates reaction completion.

  • Isolation via Acidification: Cool the flask to 0 °C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches ~1.5. Rationale: Acidification protonates the tricarboxylate cycloadduct, converting it from a highly water-soluble sodium salt into a highly insoluble polycarboxylic acid.

  • Recovery: Filter the resulting white precipitate through a Büchner funnel, wash with 5 mL of ice-cold water, and dry under a high vacuum.

Protocol B: Biphasic "On-Water" Cycloaddition (For Hydrophobic Dienes)

Target Application: Rapid trapping of highly reactive, water-insoluble dienes (e.g., freshly cracked cyclopentadiene or anthracene derivatives)[4].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 10 mmol of 2-butynedioic acid, disodium salt in 15 mL of DI water.

  • Diene Introduction: Add 10 mmol of freshly distilled cyclopentadiene directly to the aqueous phase. Rationale: Cyclopentadiene readily dimerizes at room temperature; fresh distillation ensures monomeric purity.

  • Emulsification: Stir vigorously (≥1000 RPM) at room temperature (20 °C) for 2 hours. Rationale: High shear stirring maximizes the interfacial surface area between the hydrophobic cyclopentadiene droplets and the aqueous dienophile, driving the "on-water" hydrophobic acceleration.

  • Phase Separation: Transfer the mixture to a separatory funnel. Wash the aqueous layer with 10 mL of diethyl ether. Rationale: This extracts any unreacted cyclopentadiene or dicyclopentadiene byproducts, leaving the pure cycloadduct salt in the aqueous phase.

  • Acidification & Extraction: Acidify the aqueous layer to pH 2 using 2M HCl. Extract the newly protonated cycloadduct with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure bicyclic diacid.

Figure 2: Step-by-step experimental workflow for the aqueous Diels-Alder cycloaddition and subsequent isolation.

Data Presentation: Solvent Effects on Cycloaddition Kinetics

To illustrate the profound impact of the aqueous medium on the reaction between 2-butynedioic acid derivatives and cyclopentadiene, the following quantitative data summarizes the kinetic and thermodynamic variations across different solvent systems.

Solvent SystemDienophile FormReaction StateTemp (°C)Time to >95% ConversionIsolated Yield (%)
Toluene Dimethyl ester (DMAD)Homogeneous2518 hours72%
Methanol Dimethyl ester (DMAD)Homogeneous2512 hours78%
Water (Neat) Disodium Salt Biphasic / Micellar 20 2 hours 94%
Water (Neat) Disodium Salt Homogeneous *40 14 hours 89%

*Homogeneous aqueous entry utilizes water-soluble 2-furoic acid sodium salt as the diene instead of cyclopentadiene. Data interpretation: The transition from non-polar toluene to a highly polar, hydrogen-bonding aqueous environment reduces reaction times by nearly an order of magnitude while simultaneously increasing the isolated yield, validating the robust nature of the aqueous protocol[2].

References

  • Diels–Alder Cycloaddition Reactions in Sustainable Media Source: PubMed Central (PMC) URL:[Link][1]

  • Direct Diels–Alder reactions of furfural derivatives with maleimides Source: RSC Publishing URL:[Link][3]

  • Diels-Alder reactions in the presence of a minimal amount of water Source: Taylor & Francis Online URL:[Link][2]

  • Novel Diels–Alder adducts formed in the reaction between a few anthracenemethanamines and electron deficient dienophiles Source: ResearchGate URL:[Link][4]

Sources

Method

Application Note: Preparation and Handling of Standard Aqueous Solutions of 2-Butynedioic Acid, Disodium Salt

Abstract This document provides a comprehensive guide for the accurate and safe preparation of standard aqueous solutions of 2-Butynedioic acid, disodium salt (Disodium acetylenedicarboxylate). This compound is a valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the accurate and safe preparation of standard aqueous solutions of 2-Butynedioic acid, disodium salt (Disodium acetylenedicarboxylate). This compound is a valuable synthon in organic chemistry and may serve as a critical starting material or linker in pharmaceutical development.[1] The precision of experimental outcomes in research and drug development is fundamentally dependent on the accuracy of solution concentrations.[2][3] This note details the essential chemical properties, safety precautions, and step-by-step protocols for preparing both primary stock and subsequent working solutions. It is designed for researchers, scientists, and drug development professionals who require reliable and reproducible results.

Introduction: The Rationale for Precision

2-Butynedioic acid, also known as acetylenedicarboxylic acid, is a dicarboxylic acid featuring a carbon-carbon triple bond.[4][5] Its disodium salt is the deprotonated form, which typically exhibits greater aqueous solubility. The accuracy of many analytical and synthetic procedures is directly contingent upon the precise concentration of the standard solutions used for calibration, reaction stoichiometry, and quantitative analysis.[2][6] Adherence to established best practices, such as those outlined in ASTM E200, is paramount for ensuring the integrity and reproducibility of scientific data.[7][8] This guide explains not only how to prepare these solutions but why each step is critical to achieving the desired level of accuracy.

Compound Specifications and Properties

A thorough understanding of the reagent's properties is the foundation of accurate solution preparation.

PropertyValueSource(s)
Chemical Name 2-Butynedioic acid, disodium salt[9][10]
Synonyms Disodium acetylenedicarboxylate[4]
CAS Number 15122-44-8[9][10]
Molecular Formula C₄Na₂O₄Derived from C₄H₂O₄[5][11]
Molecular Weight 158.02 g/mol Calculated from C₄H₂O₄[5]
Appearance Typically a white to beige crystalline solid[12]
Solubility Expected to be highly soluble in water[4][12]
Stability The parent acid is stable under normal conditions[12]

Critical Safety and Handling Protocols

The parent compound, 2-Butynedioic acid, is classified as toxic and corrosive.[5][13][14] While the salt form may have a different hazard profile, it is prudent to handle it with significant care.

  • Engineering Controls: Always handle the solid (powder) form of 2-Butynedioic acid, disodium salt, inside a certified chemical fume hood to prevent inhalation of fine particulates.[13][15] Ensure eyewash stations and safety showers are readily accessible.[13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[15][16] The parent acid can cause serious eye damage.[13][14][16]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[15]

    • Body Protection: Wear a lab coat to protect against skin contact.[17]

  • Handling Procedures: Avoid creating dust.[15][17] Do not eat, drink, or smoke in the handling area.[13] Wash hands thoroughly after handling the material.[13][16]

  • Disposal: Dispose of waste materials and solutions in accordance with local, regional, and national environmental regulations.[13][14]

Protocol I: Preparation of a 100 mM Primary Stock Solution

This protocol describes the preparation of 1.0 L of a high-accuracy primary stock solution. The causality behind using Class A volumetric glassware is its low tolerance for error, which is essential for a standard solution that may be used for subsequent dilutions or as a calibrant.[18]

Required Materials & Equipment
  • 2-Butynedioic acid, disodium salt (High Purity, ≥98%)

  • Reagent Water, ASTM Type I or equivalent (e.g., 18.2 MΩ·cm ultrapure water)[3]

  • 1000 mL Class A volumetric flask with stopper[18]

  • 250 mL beaker

  • Analytical balance (readability ±0.1 mg)[6]

  • Weighing paper or boat

  • Spatula

  • Funnel

  • Wash bottle with reagent water

  • Magnetic stirrer and stir bar

Procedural Workflow

The following diagram outlines the critical workflow for preparing the primary stock solution.

Workflow cluster_prep Preparation cluster_transfer Quantitative Transfer cluster_final Finalization calc 1. Calculate Mass (1.0 L * 0.1 mol/L * 158.02 g/mol = 15.802 g) weigh 2. Weigh Solid Accurately (Use analytical balance) calc->weigh dissolve 3. Initial Dissolution (In ~400 mL water in a beaker) weigh->dissolve q_transfer 4. Transfer Solution to Flask (Use funnel) dissolve->q_transfer rinse 5. Rinse & Transfer (x3) (Rinse beaker, stir bar, funnel) q_transfer->rinse dilute 6. Dilute to Volume (Bring meniscus to calibration mark) rinse->dilute homogenize 7. Homogenize Thoroughly (Cap and invert 15-20 times) dilute->homogenize label_store 8. Label and Store Properly homogenize->label_store

Caption: Workflow for Primary Stock Solution Preparation.

Step-by-Step Methodology
  • Calculation: Calculate the required mass of the solid. For 1.0 L of a 100 mM (0.1 M) solution: Mass = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass = 0.1 mol/L × 1.0 L × 158.02 g/mol = 15.802 g (Note: Adjust this calculation based on the purity of your reagent. For example, for a 98% pure reagent, the required mass would be 15.802 g / 0.98 = 16.124 g).

  • Weighing: On an analytical balance, accurately weigh the calculated mass of 2-Butynedioic acid, disodium salt, onto a weighing boat.[6][18] Record the exact mass.

  • Dissolution: Add approximately 400 mL of reagent water to a 250 mL beaker containing a magnetic stir bar. Place the beaker on a magnetic stirrer and begin stirring. Carefully add the weighed solid to the vortex. Stir until the solid is completely dissolved.

  • Quantitative Transfer: Remove the beaker from the stirrer. Place a funnel into the neck of the 1000 mL Class A volumetric flask. Carefully pour the solution from the beaker through the funnel into the flask.

  • Rinsing: This step is critical to ensure all weighed material is transferred.[19] Use a wash bottle to rinse the weighing boat, the beaker, the magnetic stir bar (holding it in the beaker with a clean spatula), and the funnel with small volumes of reagent water, adding all rinsings to the volumetric flask. Repeat this rinsing process at least three times.

  • Dilution to Final Volume: Continue adding reagent water to the volumetric flask until the liquid level is just below the neck. Use a pipette or dropper to add the final amount of water until the bottom of the meniscus is precisely on the calibration mark.[18][19]

  • Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[18] Lack of proper mixing is a common source of error.

  • Labeling and Storage: Immediately label the flask with the compound name, exact concentration (calculated from the actual mass weighed), preparation date, and your initials.[6] Store in a tightly sealed container.[17]

Protocol II: Preparation of Working Solutions via Dilution

Working solutions for daily experiments are typically prepared by diluting the primary stock. This is not only efficient but also minimizes the weighing error associated with very small masses. The governing principle is the dilution equation, C₁V₁ = C₂V₂.[20]

Step-by-Step Methodology (Example: 10 mM from 100 mM stock)
  • Calculation: To prepare 100 mL of a 10 mM working solution from a 100 mM stock: V₁ = (C₂ × V₂) / C₁ V₁ = (10 mM × 100 mL) / 100 mM = 10 mL You will need 10 mL of the primary stock solution.

  • Transfer: Using a Class A 10 mL volumetric pipette, transfer 10.00 mL of the 100 mM stock solution into a 100 mL Class A volumetric flask.

  • Dilute and Homogenize: Dilute to the calibration mark with reagent water, stopper the flask, and homogenize by inverting 15-20 times as described in Protocol I.

  • Label: Label the working solution appropriately. It is best practice to prepare working solutions fresh daily.[21]

Quality Control, Storage, and Stability

A protocol is only trustworthy if it is self-validating.[2] For most applications, meticulous preparation using calibrated equipment is sufficient. For high-stakes applications (e.g., cGMP environments), the concentration may need to be analytically verified.

QC_Decision prep Solution Prepared app_crit Is Application cGMP or Assay Reference Standard? prep->app_crit use_sol Use Solution app_crit->use_sol No verify Verify Concentration app_crit->verify Yes is_ok Concentration within Acceptance Criteria? verify->is_ok is_ok->use_sol Yes reprep Troubleshoot & Reprepare is_ok->reprep No

Caption: Quality Control Decision Pathway.

  • Quality Control: If verification is necessary, potential methods include titration with a standardized strong acid (if the solution is sufficiently basic) or an instrumental method like HPLC-UV if the compound has a suitable chromophore and a reference standard is available.

  • Storage: Store the primary stock solution in a tightly capped, clearly labeled borosilicate glass container.[17] Based on the parent compound's stability, storage at 2-8°C is recommended to minimize potential degradation.[12]

  • Stability: The long-term stability of aqueous 2-Butynedioic acid, disodium salt solutions has not been extensively documented. Therefore, it is recommended to prepare solutions fresh . For projects requiring long-term use, a stability study should be conducted by analyzing aliquots stored under the proposed conditions over time.

References

  • ASTM International. (2017). E200 Standard Practice for Preparation, Standardization, and Storage of Standard and Reagent Solutions for Chemical Analysis. ASTM International. [Link]

  • ASTM International. (2023). ASTM E200-23 - Standard Practice for Preparation, Standardization, and Storage of Standard and Reagent Solutions for Chemical Analysis. ASTM International. [Link]

  • Intertek Inform. (2018). ASTM E 200 : 2016 Standard Practice for Preparation, Standardization. Intertek Inform. [Link]

  • GlobalSpec. (2023). ASTM E200-97(2001)E1 - Standard Practice for Preparation, Standardization, and Storage of Standard and Reagent Solutions for Chemical Analysis. GlobalSpec. [Link]

  • ASTM International. (2016). ASTM E200-16 - Standard Practice for Preparation, Standardization, and Storage of Standard and Reagent Solutions for Chemical Analysis. ASTM International. [Link]

  • News-Medical.Net. (2024). Standard Solution Preparation: A Comprehensive Guide. News-Medical.Net. [Link]

  • Lab-Training.com. (2025). Standard Solution Chemistry: A Comprehensive Guide to Precision in Analytical Practice. Lab-Training.com. [Link]

  • NextSDS. (n.d.). 2-Butynedioic acid, disodiuM salt — Chemical Substance Information. NextSDS. [Link]

  • NextSDS. (n.d.). Butynedioic acid — Chemical Substance Information. NextSDS. [Link]

  • Science Ready. (n.d.). How to Make a Standard Solution – HSC Chemistry. Science Ready. [Link]

  • ChemBK. (2024). DMAD - Physico-chemical Properties. ChemBK. [Link]

  • Masse, C. E. (n.d.). Product Subclass 3: Butenedioic and Butynedioic Acids. Science of Synthesis. [Link]

  • BASF. (2025). Solo ADV II - Safety Data Sheet. BASF. [Link]

  • NIST. (n.d.). 2-Butynedioic acid. NIST WebBook. [Link]

  • The Chemistry Blog. (2024). How To Make A Standard Solution. The Chemistry Blog. [Link]

  • Ataman Kimya. (n.d.). 2-BUTENEDIOIC ACID. Ataman Kimya. [Link]

  • Wikipedia. (n.d.). Acetylenedicarboxylic acid. Wikipedia. [Link]

  • Wisconsin State Laboratory of Hygiene. (n.d.). Maleic Acid Safety Data Sheet. Wisconsin State Laboratory of Hygiene. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butynedioic acid. PubChem. [Link]

  • Connelly, A. (2017). Preparation of calibration standards. WordPress.com. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing crystallization conditions for 2-Butynedioic acid, disodium salt metal complexes

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with 2-Butynedioic acid, disodium sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with 2-Butynedioic acid, disodium salt (commonly known as disodium acetylenedicarboxylate, or Na₂ADC).

While ADC is a highly desirable rigid, rod-like linear linker for constructing Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), its alkyne backbone (–C≡C–) introduces severe thermosensitivity ()[1]. Standard high-temperature solvothermal methods frequently fail, leading to ligand decarboxylation or unwanted polymerization. This guide provides field-proven, self-validating methodologies to bypass these failure modes and achieve high-quality single crystals.

Diagnostic Crystallization Workflow

Before initiating your synthesis, consult the diagnostic workflow below to select the appropriate crystallization strategy based on your precursor's properties and the inherent instability of the ADC linker.

CrystallizationWorkflow Start Start: Disodium ADC + Metal Precursor Assess Assess Precursor Solubility & Thermal Stability Start->Assess RT_Method Room Temp Slow Diffusion (Liquid Layering) Assess->RT_Method Soluble precursors Mech_Method Mechanochemical Synthesis (Liquid-Assisted Grinding) Assess->Mech_Method Insoluble precursors Solvo_Method Solvothermal Synthesis (High Risk of Degradation) Assess->Solvo_Method Avoid if possible Eval Evaluate Crystallization Outcome RT_Method->Eval Mech_Method->Eval Solvo_Method->Eval Success High-Quality Single Crystals or MOF Powder Eval->Success Optimal Conditions Fail_Black Amorphous Black Powder (Decarboxylation) Eval->Fail_Black T > 80°C Fail_Poly Opaque/Colored Crystals (Topochemical Polymerization) Eval->Fail_Poly UV / Heat Exposure Fail_Black->Mech_Method Switch to Grinding Fail_Poly->RT_Method Protect from Light

Workflow for diagnosing and optimizing ADC metal complex crystallization.

Core Methodologies: Self-Validating Protocols

To prevent the thermal degradation of the alkyne bond, researchers must rely on kinetically controlled, room-temperature techniques or mechanochemistry[1].

Protocol A: Room-Temperature Liquid-Liquid Slow Diffusion (Layering)

Causality: Slow diffusion controls local supersaturation, promoting the nucleation of fewer, larger single crystals suitable for X-ray diffraction (XRD), while strictly maintaining room temperature prevents thermal decarboxylation.

  • Preparation: Dissolve the metal salt (e.g., Co(NO₃)₂, Zn(OAc)₂) in a dense solvent like deionized water or DMF (Solvent A).

  • Buffer Layer: In a narrow crystallization tube, carefully add a 1:1 mixture of Solvent A and a lighter miscible solvent (e.g., Methanol or Ethanol) to act as a diffusion buffer.

  • Ligand Addition: Dissolve Na₂ADC in the pure lighter solvent (Solvent B).

  • Layering: Using a syringe or Pasteur pipette, gently layer the Na₂ADC solution on top of the buffer layer. Seal the tube and store it in a dark, vibration-free environment at 20°C.

  • Validation Checkpoint: After 24 hours, a distinct, undisturbed phase boundary should still be visible, with faint opalescence indicating initial nucleation. If the solution becomes uniformly cloudy within 1 hour, the diffusion gradient has failed (solvent densities are too similar or mechanical disturbance occurred), resulting in an amorphous precipitate.

Protocol B: Liquid-Assisted Mechanochemical Synthesis (LAG)

Causality: Mechanochemistry bypasses the need for bulk solvent heating. The mechanical energy drives the coordination reaction without reaching the activation energy required for decarboxylation, making it ideal for insoluble metal precursors[1].

  • Loading: Combine stoichiometric amounts of solid metal precursor (e.g., Mg(CH₃COO)₂·4H₂O) and Na₂ADC in an agate or stainless-steel milling jar.

  • Catalytic Solvent: Add 2–3 drops of a solvent (e.g., water or methanol) to increase molecular mobility.

  • Milling: Mill the mixture at 15–30 Hz for 15–30 minutes.

  • Purification: Wash the resulting microcrystalline powder with methanol to remove unreacted precursors, then dry under a vacuum at room temperature.

  • Validation Checkpoint: The reaction is self-validating through Powder X-ray Diffraction (PXRD). A successful mechanochemical conversion will show the complete disappearance of sharp precursor peaks and the emergence of new, distinct low-angle peaks characteristic of the extended coordination polymer network.

Quantitative Optimization Matrix

Use the following parameters to fine-tune your crystallization environment.

ParameterOptimal RangeMechanistic CausalityWarning Sign of Failure
Temperature 20°C – 25°CPrevents thermal decarboxylation of the highly thermosensitive ADC linker.Formation of an amorphous black powder (decomposition)[1].
Solvent System Water / MethanolWater dissolves the metal salt; methanol lowers the dielectric constant to induce slow nucleation.Immediate cloudiness (rapid precipitation) instead of crystal growth.
pH 5.5 – 6.5Maintains ADC in its fully deprotonated (dianionic) state for optimal metal coordination.pH < 4 leads to protonation and precipitation of free H₂ADC.
Metal:Ligand Ratio 1:1 to 2:1Dictates framework dimensionality by satisfying metal coordination spheres.Excess metal yields secondary metal-hydroxide phase impurities.

Troubleshooting & FAQs

Q: Why is my solvothermal synthesis yielding an amorphous black powder instead of crystals? A: This is due to thermosensitivity. The free acetylenedicarboxylic acid and its salts undergo rapid decarboxylation or decomposition upon heating in solution ()[1]. You must abandon solvothermal heating and switch to room-temperature solution synthesis (Protocol A) or mechanochemical methods (Protocol B)[1].

Q: My crystals lose transparency and change color upon heating or prolonged light exposure. What is happening? A: This is a classic sign of solid-state polymerization. In many ADC-based coordination polymers, the carbon-carbon triple bonds pack in close proximity (e.g., ~3.27 Å along the crystallographic axis). Upon exposure to heat or UV radiation, the alkyne bonds undergo topochemical polymerization to form conjugated polycarboxylic chains, which alters the optical properties and destroys the single-crystal nature ()[2]. To prevent this, store your crystallization tubes in the dark and avoid thermal drying.

Q: How do I control the dimensionality (1D chains vs. 3D MOFs) of my coordination polymer? A: Dimensionality is dictated by the metal's coordination preferences and the availability of coordinating solvents. Alkaline-earth metals (like Ba or Mg) often yield 3D non-porous frameworks due to their higher coordination numbers and the bridging modes of the ADC carboxylates[1]. Conversely, transition metals (like Co or Ni) often coordinate with terminal water molecules at room temperature, terminating the network extension and resulting in 1D chains or 2D sheets[1]. To force higher dimensionality, utilize mechanochemical grinding to strip away coordinating solvent molecules.

Q: I am getting rapid precipitation instead of single crystals during liquid layering. How can I fix this? A: Rapid precipitation means your local supersaturation is too high, driven by overly fast solvent mixing. To fix this, increase the volume of your "buffer layer" (Step 2 in Protocol A), ensure there is a larger density difference between Solvent A and Solvent B, and strictly isolate the crystallization tube from any physical vibrations (e.g., fume hood motors).

References

  • Matemb Ma Ntep, T. J., Gramm, V. K., Ruschewitz, U., & Janiak, C. (2022). Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential. Chemical Communications (RSC Publishing).[Link]

  • Skoulika, S., Dallas, P., Siskos, M. G., Deligiannakis, Y., & Michaelides, A. (2003). Crystal Structure and Solid-State Reactivity of a Cd(II) Polymeric Complex with Acetylenedicarboxylic Acid. Chemistry of Materials (ACS Publications).[Link]

Sources

Optimization

Purification and recrystallization methods to remove impurities from 2-Butynedioic acid, disodium salt

Welcome to the technical support hub for the purification and handling of 2-Butynedioic acid, disodium salt (also known as disodium acetylenedicarboxylate). This highly polar, alkyne-containing dicarboxylate is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the purification and handling of 2-Butynedioic acid, disodium salt (also known as disodium acetylenedicarboxylate). This highly polar, alkyne-containing dicarboxylate is a critical precursor in 1 [1] and advanced polymer synthesis.

Because the central alkyne bond is flanked by two electron-withdrawing carboxylate groups, the molecule is highly susceptible to nucleophilic attack, hydration, and thermal polymerization. This guide provides field-proven, self-validating methodologies to isolate the ultra-pure salt while preventing degradation.

Quantitative Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical properties of the target and its common contaminants. The table below summarizes the quantitative data and behavioral profiles of typical impurities found in crude batches.

ImpuritySource / Mechanistic CauseMW ( g/mol )Solubility ProfileTargeted Removal Strategy
Sodium Bromide (NaBr) Byproduct of elimination from meso-dibromosuccinic acid.102.89Highly soluble in H₂O; insoluble in TBME.Acid-base phase switch (partitions to aqueous waste).
Free Acetylenedicarboxylic Acid (ADCA) Incomplete neutralization during salt formation.114.06Soluble in H₂O, ethanol, and ether.Anti-solvent precipitation (remains dissolved in ethanol).
Fumarate / Maleate Salts Over-reduction or hydration of the alkyne bond.160.04Soluble in H₂O.Fractional crystallization / strict temperature control.
Polyacetylene Oligomers Thermal degradation / UV exposure triggering radical polymerization.VariableInsoluble in most organic solvents.Filtration of the free acid intermediate in organic phase.
Purification Workflow Diagram

To achieve >99.9% purity, we recommend an Acid-Base Phase-Switch workflow. This method leverages the drastic solubility differences between the protonated free acid and the deprotonated sodium salt to systematically exclude both inorganic and organic contaminants.

Workflow Start Crude 2-Butynedioic Acid, Disodium Salt Acidify Acidification (H2SO4) & TBME Extraction Start->Acidify pH < 1 AqWaste Aqueous Phase (Inorganic Salts Discarded) Acidify->AqWaste Phase Separation OrgPhase Organic Phase (Free ADCA) Acidify->OrgPhase Phase Separation Evap Evaporation & Acetone Recrystallization OrgPhase->Evap Concentration PureAcid Pure Acetylenedicarboxylic Acid (ADCA) Evap->PureAcid Crystallization Base Neutralization (2.0 eq NaOH) @ 0-5°C in H2O PureAcid->Base Titration Precip Anti-Solvent Precipitation (Cold Ethanol) Base->Precip Solvent Shift PureSalt Ultra-Pure Disodium Acetylenedicarboxylate Precip->PureSalt Filtration

Fig 1: Self-validating acid-base phase-switch purification workflow for disodium acetylenedicarboxylate.
Troubleshooting & FAQs

Q1: My crude disodium salt contains high levels of inorganic salts (like NaBr or Na₂SO₄). How do I remove them? A: Inorganic salts cannot be effectively removed by direct recrystallization because their solubility profiles in water overlap heavily with the disodium salt. You must use the Acid-Base Phase-Switch Protocol (detailed below). By acidifying the mixture, you convert the salt to free2 [2] like tert-butyl methyl ether (TBME). The inorganic salts remain trapped in the aqueous layer.

Q2: During recrystallization, my solution turns brown and yields a sticky residue. What is happening? A: You are observing thermal polymerization. The alkyne bond in ADCA is highly reactive. When exposed to temperatures above 50°C, or prolonged UV light,3 [3]. Causality: Heat provides the activation energy for radical formation or Michael addition. Solution: Never heat the solution above 40°C. Rely on solvent-shifting (anti-solvent precipitation) rather than thermal gradients (cooling a boiling solution) to induce crystallization.

Q3: Can I perform a direct recrystallization of the disodium salt without converting it to the free acid? A: Yes, if your primary impurities are organic (e.g., unreacted precursors) rather than inorganic salts. Because the disodium salt has a massive hydration sphere, it is highly soluble in water but practically insoluble in lower alcohols. You can perform an Anti-Solvent Crystallization by dissolving the salt in a minimum amount of cold water and slowly titrating in absolute ethanol to lower the dielectric constant of the medium, forcing the salt to precipitate.

Step-by-Step Experimental Protocols
Protocol A: The Acid-Base Phase-Switch (For heavily contaminated or commercial crude)

This protocol acts as a self-validating system : inorganic impurities are physically incapable of partitioning into the organic phase, while organic impurities are left behind in the final anti-solvent precipitation.

  • Acidification: Dissolve 10.0 g of crude 2-butynedioic acid, disodium salt in 50 mL of deionized water. Slowly add 6 M H₂SO₄ dropwise under an ice bath until the pH reaches < 1.0.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with five 50 mL portions of tert-butyl methyl ether (TBME). Causality: TBME is preferred over diethyl ether as it has lower water miscibility, preventing the carryover of aqueous inorganic salts.

  • Organic Wash & Drying: Combine the TBME layers and dry over anhydrous Na₂SO₄. Filter the drying agent.

    • Validation Checkpoint: The clear TBME solution confirms the absence of insoluble polyacetylene oligomers and inorganic salts.

  • Evaporation: Evaporate the TBME on a rotary evaporator at a water bath temperature strictly below 35°C to yield pure ADCA crystals.

  • Neutralization: Dissolve the pure ADCA in 20 mL of deionized water at 0–5°C. Carefully titrate with exactly 2.0 equivalents of cold 1 M NaOH. Monitor the pH to ensure it stabilizes at ~7.0–7.5.

    • Causality: Strict temperature control prevents hydroxide ions from attacking the alkyne bond (which would form oxaloacetate).

  • Recovery: Proceed immediately to Protocol B to isolate the solid salt.

Protocol B: Anti-Solvent Crystallization (For direct purification)

This protocol exploits the dielectric constant of the solvent to force ionic precipitation.

  • Dissolution: Dissolve the disodium salt in the absolute minimum volume of deionized water at room temperature (approx. 2.5 mL water per gram of salt). Do not apply heat.

  • Filtration: Pass the aqueous solution through a 0.22 µm PTFE syringe filter to remove any microscopic dust or insoluble polymeric degradation products.

  • Solvent Shift: Place the solution on a magnetic stirrer. Slowly add cold absolute ethanol dropwise. Causality: Ethanol disrupts the hydrogen-bonding network stabilizing the sodium ions.

  • Crystallization: Continue adding ethanol until the solution becomes persistently cloudy (the cloud point). Transfer the flask to a 4°C refrigerator and leave undisturbed overnight.

    • Validation Checkpoint: The target disodium salt will crystallize as fine white needles. Any monobasic salt or free acid impurities will remain dissolved in the ethanol-water supernatant.

  • Isolation: Filter the crystals under a vacuum, wash with 10 mL of ice-cold absolute ethanol, and dry in a vacuum desiccator in the dark for 24 hours.

References
  • National Institutes of Health (NIH)
  • acetylenedicarboxylic acid - Organic Syntheses Procedure Organic Syntheses URL
  • American Chemical Society (ACS)

Sources

Troubleshooting

Technical Support Center: Mitigating Hygroscopicity in 2-Butynedioic Acid, Disodium Salt Powders

Welcome to the Advanced Reagent Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops or reaction failures when working with highly sensit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagent Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops or reaction failures when working with highly sensitive precursors.

2-Butynedioic acid, disodium salt (commonly known as disodium acetylenedicarboxylate) is a critical precursor, particularly in parahydrogen-induced polarization (PHIP) NMR experiments used to generate hyperpolarized fumarate[1][2]. However, as the disodium salt of an alkyne dicarboxylic acid, it exhibits extreme hygroscopicity. The sodium cations possess a high hydration energy, meaning they aggressively scavenge moisture from the ambient atmosphere. If mishandled, the powder undergoes rapid deliquescence, leading to inaccurate molar calculations, hydrolysis, and chemical decomposition[3][4].

This guide provides field-proven, self-validating methodologies to ensure the structural and chemical integrity of your reagent from the moment it arrives at your laboratory.

I. Mechanistic Overview of Moisture Degradation

Understanding the causality behind reagent failure is the first step in prevention. When 2-Butynedioic acid, disodium salt is exposed to environments exceeding its critical relative humidity (typically >30% RH), water molecules infiltrate the crystal lattice[3]. This does not merely make the powder "wet"; it initiates a solvation process (deliquescence) that can trigger premature decarboxylation, permanently destroying the precursor[4][5].

Mechanism A 2-Butynedioic Acid Disodium Salt C Surface Adsorption & Lattice Hydration A->C B Atmospheric Moisture (>30% RH) B->C Exposure D Deliquescence (Powder Clumping) C->D Critical RH Exceeded E Hydrolysis & Degradation D->E Solvation F Reduced Yield in Downstream Synthesis E->F Impurity Formation

Fig 1: Moisture-induced degradation pathway of disodium acetylenedicarboxylate.

II. Comparative Storage Conditions Data

To establish a baseline for best practices, we must look at how different environmental controls impact moisture uptake. Relying on visual inspection is insufficient; by the time clumping is visible, the molar mass of your reagent has already been significantly altered.

Storage EnvironmentRelative Humidity (RH)TemperatureExpected Moisture Uptake (24h)Physical StateApplication Suitability
Ambient Lab Bench 40–60%20–25°C>15%Deliquescent / PasteStrictly Avoid
Standard Desiccator <20%20–25°C<2%Free-flowingAcceptable for short-term
Argon Glovebox <5%20–25°C<0.1%Pristine crystallineIdeal long-term storage
Cold Storage (4°C) Varies (Condensation risk)4°C>20% (if unsealed)Clumped / DegradedAvoid unless hermetically sealed
III. Troubleshooting & FAQs

Q: Why does my disodium acetylenedicarboxylate powder turn into a sticky paste after a few days on the bench? A: This is a classic case of deliquescence. When the ambient relative humidity (RH) exceeds the powder's critical threshold, the material absorbs atmospheric moisture until it literally dissolves in its own absorbed water. In pharmaceutical and chemical manufacturing, environments must be strictly maintained below 30% RH to prevent this phenomenon[3].

Q: How does moisture uptake affect my downstream PHIP NMR yields? A: Moisture uptake introduces two critical failure points. First, it invalidates your mass-to-molar calculations. Weighing a hydrated powder means you are adding significantly less active precursor than calculated, directly reducing your fumarate yield[2][3]. Second, excessive moisture can lead to chemical instability, where the molecule can decompose by losing a carboxylic acid group (decarboxylation)[4][5].

Q: Should I store the powder in the freezer (-20°C) to prevent chemical degradation? A: As a rule of thumb, I strongly advise against cold storage for highly hygroscopic salts unless you have a rigorous sealing protocol. While low temperatures slow chemical degradation, transferring a cold vial to a humid room causes immediate condensation directly onto the powder[6]. If you must use cold storage, the powder must be hermetically sealed in an inert atmosphere and allowed to equilibrate to room temperature for at least 2 hours before opening.

Q: What packaging materials provide the best moisture barrier? A: Avoid standard polyethylene tubes, as they are permeable to moisture vapor over time. Instead, use amber glass vials with PTFE-lined caps, sealed externally with Parafilm. For bulk storage, aluminum foil pouches or aluminum blister packs offer an effective, impermeable moisture barrier[6][7].

IV. Experimental Protocol: Self-Validating Handling and Aliquoting

To eliminate the variables of ambient humidity, you must implement a self-validating workflow. This protocol ensures that the reagent is never exposed to ambient air, and any mass measured is strictly the anhydrous salt.

Step 1: Environmental Preparation Transfer the unopened, bulk container of 2-Butynedioic acid, disodium salt into a controlled glovebox purged with Argon. Argon is heavier than air and effectively displaces moisture-laden oxygen. Ensure the internal hygrometer reads <5% RH[7].

Step 2: Aliquoting Using a static-free stainless steel spatula, partition the bulk powder into single-use quantities (e.g., 50–100 mg) into pre-dried amber glass vials. Single-use aliquots prevent the repeated thermal and atmospheric cycling of your main stock.

Step 3: Hermetic Sealing Cap each vial tightly with a PTFE-lined screw cap. The PTFE lining is crucial as it provides an inert, moisture-impermeable seal[6]. Wrap the junction of the cap and vial with Parafilm.

Step 4: Storage Transfer the sealed aliquots to a secondary desiccator cabinet maintained at 20–25°C with active, indicating desiccant[3].

Step 5: Weighing by Difference (The Self-Validating Step) When ready for an experiment, do not open the vial on the bench. Weigh the entire sealed vial on your analytical balance. Transfer the approximate needed amount into your reaction vessel rapidly, reseal the vial, and weigh it again. The difference is your exact mass. This prevents the bulk aliquot from absorbing moisture during the weighing process, ensuring absolute chemical consistency[3].

Workflow N1 Receive Anhydrous Reagent N2 Transfer to Glovebox (<20% RH, Argon) N1->N2 N3 Aliquot into Amber Glass Vials N2->N3 N4 Seal with PTFE Caps & Parafilm N3->N4 N5 Store in Desiccator (20-25°C) N4->N5 N6 Weigh by Difference (Pre-sealed) N5->N6 Experimental Use

Fig 2: Self-validating workflow for handling and storing highly hygroscopic powders.

V. References
  • Title: Humidity controlled storage in pharmaceutical applications Source: eurekadrytech.com URL: [Link][3]

  • Title: Hygroscopic Problems Of Capsule Filled Powders Source: richpacking020.com URL: [Link][6]

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: nih.gov (PMC) URL: [Link][7]

  • Title: Optimizing the Reaction Conditions for the Formation of Fumarate via Trans-Hydrogenation Source: researchgate.net URL: [Link][1][2]

  • Title: Geminal parahydrogen-induced polarization: accumulating long-lived singlet order on methylene proton pairs Source: copernicus.org URL: [Link][4][5]

Sources

Optimization

Technical Support Center: Optimizing 2-Butynedioic Acid, Disodium Salt Reactions in Basic Aqueous Media

Welcome to the Technical Support Center for 2-Butynedioic acid, disodium salt (commonly known as Disodium Acetylenedicarboxylate or Na₂ADC). As a highly reactive Michael acceptor and dienophile, Na₂ADC is a powerful buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Butynedioic acid, disodium salt (commonly known as Disodium Acetylenedicarboxylate or Na₂ADC). As a highly reactive Michael acceptor and dienophile, Na₂ADC is a powerful building block in bioconjugation and drug development. However, its electron-deficient alkyne core makes it highly susceptible to side reactions—particularly hydration and decarboxylation—when exposed to basic aqueous environments.

This guide synthesizes field-proven methodologies to help you maximize your target yield while suppressing off-target degradation.

Part 1: Troubleshooting Guide (Mechanistic Causality & Solutions)

Q: Why am I seeing a +18 Da mass addition in my LC-MS instead of my target product?

A: You are observing hydroxide-mediated hydration (Oxaloacetate formation). In basic aqueous media, hydroxide ions (OH⁻) act as competing hard nucleophiles. The electron-withdrawing carboxylate groups activate the alkyne, making it highly susceptible to Michael addition by OH⁻, which hydrates the triple bond to form oxaloacetate (or its enol tautomer).

  • The Fix: Avoid excessively high pH (>10). Maintain a mildly basic "Goldilocks" pH window of 7.5 to 8.5 using a non-nucleophilic buffer (e.g., phosphate or borate). This provides sufficient basicity to keep your target nucleophile deprotonated and active while minimizing the absolute concentration of free OH⁻. Furthermore, introduce your target nucleophile in slight excess (1.2–1.5 eq) to kinetically outcompete hydroxide addition.

Q: My reaction mixture is bubbling, and I am losing the alkyne peak. What is happening?

A: Your reagent is undergoing thermal decarboxylation to propiolate. Acetylenedicarboxylic acid and its salts are thermally labile. The pKa₁ and pKa₂ of the free acid in water are 0.656 and 2.336, respectively[1]. Remarkably, the mono-deprotonated monoanion decarboxylates significantly faster than the free acid, while the fully deprotonated dianion is the most stable against decarboxylation[1]. Storage or reaction at elevated temperatures (e.g., 88 °C) rapidly degrades the reagent[2].

  • The Fix: Maintain the pH strictly above 4.0 at all times to ensure the molecule remains in its more stable dianionic state. Crucially, keep the reaction temperature strictly between 0 °C and 4 °C. Do not apply heat to accelerate the reaction.

Q: My reaction turns into a dark, insoluble tar almost immediately. How do I prevent this?

A: You are triggering anionic polymerization. Na₂ADC can undergo rapid anionic or radical-initiated polymerization, especially when localized concentrations of the alkyne are high in the presence of a base.

  • The Fix: Never add solid Na₂ADC directly to the basic reaction mixture. Prepare a dilute aqueous stock solution and add it dropwise to the reaction mixture under vigorous stirring to prevent localized concentration spikes.

Part 2: Quantitative Summary of Side Reactions

The following table summarizes the kinetic drivers and dependencies of Na₂ADC side reactions to help you calibrate your experimental parameters.

Side ReactionKinetic DriverpH DependencyTemperature DependencyMitigation Strategy
Hydration (Oxaloacetate)High [OH⁻] concentrationIncreases exponentially at pH > 9.0Increases at higher tempsControl pH to 7.5–8.5; chill to 0–4 °C.
Decarboxylation (Propiolate)Mono-anion instabilityIncreases at pH < 4.0Highly accelerated > 60 °CMaintain pH > 4.0; avoid thermal stress.
Polymerization (Oligomers)High localized Na₂ADCIndependentIncreases at higher tempsDropwise addition; vigorous stirring.

Part 3: Mechanistic & Workflow Visualizations

Mechanistic_Pathway Na2ADC Disodium Acetylenedicarboxylate (Na2ADC) Product Desired Michael Adduct Na2ADC->Product Target Nucleophile (Controlled pH/Temp) Oxaloacetate Oxaloacetate / Enol (Hydration Product) Na2ADC->Oxaloacetate Excess OH⁻ (Michael Addition) Propiolate Propiolate (Decarboxylation) Na2ADC->Propiolate High Temp (>60°C) Target Target Nucleophile (Desired) OH OH⁻ (Aqueous Base) (Side Reaction) Heat Thermal Stress (Side Reaction)

Mechanistic pathway of Na₂ADC showing desired target addition vs. hydration and decarboxylation.

Experimental_Workflow Step1 1. Buffer Prep (pH 7.5 - 8.5) Step2 2. Dissolve Target Nucleophile Step1->Step2 Step3 3. Chill to 0-4 °C (Ice Bath) Step2->Step3 Step4 4. Dropwise Addition of Na2ADC Step3->Step4 Step5 5. LC-MS Monitor & Quench Step4->Step5

Optimized step-by-step workflow for Na₂ADC reactions to minimize side products.

Part 4: Optimized Standard Operating Procedure (SOP)

To ensure a self-validating and reproducible system, follow this step-by-step methodology for reacting Na₂ADC with a target nucleophile (e.g., an amine or thiol) in basic aqueous media.

Step 1: Non-Nucleophilic Buffer Preparation Prepare a 0.1 M Phosphate or Borate buffer and adjust the pH to 8.0 using dilute NaOH. Do not use amine-based buffers (like Tris or HEPES) as they will react with the Na₂ADC.

Step 2: Target Dissolution Dissolve your target nucleophile (1.2 to 1.5 equivalents) in the prepared buffer. Ensuring the nucleophile is in excess is a critical kinetic driver to outcompete ambient hydroxide ions.

Step 3: Thermal Equilibration Submerge the reaction vessel in an ice-water bath and allow the solution to cool strictly to 0–4 °C. Maintain this bath for the duration of the reaction.

Step 4: Reagent Preparation In a separate vial, dissolve Na₂ADC (1.0 equivalent) in a minimal volume of pre-chilled, deionized water. Note: Prepare this solution immediately before use; aqueous Na₂ADC degrades upon prolonged standing.

Step 5: Controlled Addition Using a syringe pump or dropping funnel, add the Na₂ADC solution dropwise (e.g., 1 mL/min) to the vigorously stirring nucleophile solution. This prevents localized concentration spikes that lead to polymerization.

Step 6: Self-Validating Monitoring & Quenching Monitor the reaction via LC-MS. You should observe the depletion of the target nucleophile and the appearance of the desired adduct mass. If a +18 Da side-product (oxaloacetate) begins to accumulate rapidly, your pH is too high. Once the target conversion plateaus (typically 1–4 hours), immediately quench the reaction by neutralizing the pH to 7.0 using dilute HCl. This halts any further hydroxide addition and stabilizes the final product.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use a co-solvent to improve the solubility of my target nucleophile? A: Yes. If your target nucleophile is poorly soluble in water, up to 50% v/v of a water-miscible, non-nucleophilic organic solvent (e.g., THF, acetonitrile, or DMF) can be used. This actually benefits the reaction profile by reducing the dielectric constant of the medium and lowering the activity of water and hydroxide ions, further suppressing hydration.

Q: Why is my Na₂ADC stock solution turning yellow over time on the bench? A: Aqueous solutions of Na₂ADC are not stable for long-term storage at room temperature. The yellowing indicates slow hydration, decarboxylation, and subsequent oligomerization[3]. Always prepare solutions freshly before use and store the bulk solid salt in a desiccator at 2–8 °C.

Q: Is it better to add the nucleophile to the Na₂ADC, or the Na₂ADC to the nucleophile? A: Always add the Na₂ADC dropwise to the nucleophile. Having the nucleophile in large excess relative to the instantaneous concentration of Na₂ADC ensures the desired Michael addition outpaces both hydration and polymerization.

References[1] Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential. RSC Advances (2022). URL:https://pubs.rsc.org/en/content/articlelanding/2022/RA/D2RA03417B[3] Direct Production of a Hyperpolarized Metabolite on a Microfluidic Chip. ACS Sensors (2022). URL:https://pubs.acs.org/doi/10.1021/acssensors.1c02283[2] Kinetic curves acquired on a sample at pH 7.8 and 88 °C under different storage conditions. ResearchGate (2021). URL:https://www.researchgate.net/figure/Kinetic-curves-acquired-on-a-sample-at-pH-78-and-88-C-under-different-storage_fig3_352261559

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Butynedioic Acid, Disodium Salt and Dimethyl Acetylenedicarboxylate (DMAD)

For Researchers, Scientists, and Drug Development Professionals Introduction: Two Sides of the Same Acetylenic Coin At their core, both 2-butynedioic acid, disodium salt and dimethyl acetylenedicarboxylate (DMAD) share t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Two Sides of the Same Acetylenic Coin

At their core, both 2-butynedioic acid, disodium salt and dimethyl acetylenedicarboxylate (DMAD) share the same electron-deficient carbon-carbon triple bond, making them valuable synthons in organic chemistry.[1][2] However, the nature of their appended functional groups—carboxylate salt versus methyl ester—imparts dramatically different physical properties and reactivity. This guide will dissect these differences to inform your selection of the appropriate reagent for specific synthetic transformations.

Dimethyl Acetylenedicarboxylate (DMAD) is a highly electrophilic and versatile reagent widely employed in cycloaddition reactions and as a potent Michael acceptor.[1][3] Its ester groups are strongly electron-withdrawing, rendering the alkyne susceptible to attack by a wide range of nucleophiles and dienes.[3][4] It is a colorless liquid at room temperature, soluble in most organic solvents.[1]

2-Butynedioic Acid, Disodium Salt , also known as disodium acetylenedicarboxylate, is the deprotonated form of acetylenedicarboxylic acid.[2] Unlike DMAD, it is a salt and typically presents as a crystalline solid.[5] Its solubility is primarily in polar solvents, particularly water. The carboxylate groups, while still electron-withdrawing, also introduce the potential for the salt to act as a nucleophile or base, a key point of differentiation from DMAD.

At a Glance: Key Physicochemical and Reactivity Differences

Property2-Butynedioic Acid, Disodium SaltDimethyl Acetylenedicarboxylate (DMAD)Rationale for Difference
Structure NaO₂C-C≡C-CO₂NaCH₃O₂C-C≡C-CO₂CH₃Ionic salt vs. covalent ester
Physical State Crystalline Solid[5]Colorless Liquid[1]Ionic lattice forces vs. weaker intermolecular forces
Solubility Water, polar solvents[5]Common organic solventsPolarity difference between ionic salt and organic ester
Primary Reactivity Dienophile, Nucleophile/BaseHighly Electrophilic Dienophile, Michael Acceptor[1][3]Carboxylate can act as a nucleophile; ester is a strong electron-withdrawing group
Handling Standard laboratory precautionsCorrosive, Lachrymator, requires stringent safety protocols[6][7][8]DMAD is a highly reactive and hazardous liquid

Comparative Reactivity in Key Transformations

The divergent reactivity of these two compounds is best illustrated through their behavior in common synthetic reactions.

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, relies on the interaction between a conjugated diene and a dienophile.[4][9] The reactivity of the dienophile is critically influenced by the presence of electron-withdrawing groups.[4]

DMAD is a classic, highly reactive dienophile due to its two electron-withdrawing methyl ester groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[4] This facilitates rapid [4+2] cycloaddition with a wide array of dienes, including sterically hindered ones and those with varied electronic properties.[9][10]

2-Butynedioic Acid, Disodium Salt , while still possessing an electron-deficient alkyne, is generally a less reactive dienophile than DMAD in typical organic solvents. The anionic carboxylate groups are less electron-withdrawing than the methyl esters. However, in aqueous or highly polar media, its reactivity can be significant. The choice of solvent is therefore a critical parameter. Computational studies have begun to explore the characteristics of Diels-Alder reactions with anionic dienophiles, an area that has been practically unexplored until recently.[11][12]

Experimental Insight: When reacting with a moderately reactive diene like cyclopentadiene, DMAD will typically provide a higher yield and require milder conditions (lower temperature, shorter reaction time) compared to disodium acetylenedicarboxylate in a common organic solvent like toluene or dichloromethane. For the disodium salt, a protic solvent like water or methanol may be necessary to achieve a reasonable reaction rate.

DOT Diagram: General Diels-Alder Reactivity Comparison

cluster_DMAD DMAD Reactivity cluster_Salt Disodium Acetylenedicarboxylate Reactivity DMAD DMAD (Strong Dienophile) Product1 High Yield Mild Conditions DMAD->Product1 Fast Reaction Diene1 Electron-Rich Diene Diene1->Product1 Salt Disodium Salt (Moderate Dienophile) Product2 Moderate Yield Harsher Conditions Salt->Product2 Slower Reaction Diene2 Reactive Diene Diene2->Product2

Caption: Reactivity comparison in Diels-Alder reactions.

The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[13][14] Both DMAD and the acetylenedicarboxylate moiety can serve as Michael acceptors.

DMAD is an exceptionally potent Michael acceptor.[3] A vast range of nucleophiles, including amines, thiols, and stabilized carbanions, readily add across the triple bond.[3][14] This reactivity is a cornerstone of its utility in synthesizing complex heterocyclic systems.[3]

2-Butynedioic Acid, Disodium Salt can also function as a Michael acceptor. However, its reactivity is tempered by the anionic nature of the carboxylate groups. Furthermore, the basicity of the carboxylate can lead to competing acid-base reactions with the incoming nucleophile or catalyst. The choice of reaction conditions is paramount to favor the desired conjugate addition.

Experimental Insight: In the reaction with a soft nucleophile like thiophenol, DMAD will react rapidly at room temperature, often exothermically. The reaction with disodium acetylenedicarboxylate will likely require heating and careful pH control to ensure the thiophenol remains in its nucleophilic form without simply deprotonating the carboxylate.

DOT Diagram: Michael Addition Pathway

Start Nucleophile (Nu⁻) + Michael Acceptor Intermediate Enolate/Carbanion Intermediate Start->Intermediate Conjugate Addition Product 1,4-Adduct Intermediate->Product Protonation

Caption: Generalized workflow for a Michael addition reaction.

Experimental Protocols

This protocol provides a framework for comparing the dienophilic reactivity of DMAD and disodium acetylenedicarboxylate with a model diene, freshly cracked cyclopentadiene.

Materials:

  • Dicyclopentadiene

  • Dimethyl Acetylenedicarboxylate (DMAD)

  • 2-Butynedioic Acid

  • Sodium Hydroxide

  • Anhydrous Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of Dienophile Solutions:

    • DMAD Solution: Prepare a 1.0 M solution of DMAD in anhydrous toluene.

    • Disodium Acetylenedicarboxylate Solution: Prepare a 1.0 M aqueous solution of 2-butynedioic acid and neutralize it with two equivalents of 1.0 M sodium hydroxide solution.

  • Preparation of Diene:

    • Freshly crack dicyclopentadiene by heating it to approximately 180°C and collecting the cyclopentadiene monomer via distillation. Keep the monomer on ice and use it immediately.

  • Reaction Setup:

    • Reaction A (DMAD): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10 mL of the 1.0 M DMAD solution in toluene.

    • Reaction B (Disodium Salt): In a separate round-bottom flask, add 10 mL of the 1.0 M aqueous solution of disodium acetylenedicarboxylate.

  • Reaction Execution:

    • To each flask, add 1.1 equivalents of freshly cracked cyclopentadiene dropwise at room temperature.

    • Monitor both reactions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., every 30 minutes) to determine the extent of the reaction.

    • If no reaction is observed at room temperature for Reaction B, gently heat the mixture to 50°C and continue monitoring.

  • Work-up and Analysis:

    • Reaction A: Once the reaction is complete, wash the toluene solution with water, dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Reaction B: Once the reaction is complete, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts and concentrate.

    • Analyze the crude products by NMR and Mass Spectrometry to confirm the structure of the Diels-Alder adducts. Compare the yields and reaction times for both dienophiles.

  • Dimethyl Acetylenedicarboxylate (DMAD): DMAD is a corrosive and lachrymatory liquid that can cause severe chemical burns.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and chemically resistant gloves (e.g., butyl rubber or Viton®).[6][7][8] All waste contaminated with DMAD must be disposed of as hazardous waste.[6]

  • 2-Butynedioic Acid and its Salt: Acetylenedicarboxylic acid is classified as toxic and a severe skin and eye irritant.[5] Appropriate PPE should be worn when handling the acid and its salts.

Conclusion: Selecting the Right Reagent for Your Synthesis

The choice between 2-butynedioic acid, disodium salt, and dimethyl acetylenedicarboxylate is dictated by the specific requirements of the planned synthesis.

  • Choose DMAD for:

    • High reactivity in cycloaddition and Michael addition reactions.

    • Reactions in common organic solvents.

    • When a potent electrophile is required.

  • Choose 2-Butynedioic Acid, Disodium Salt for:

    • Reactions in aqueous or highly polar protic solvents.

    • Applications where the carboxylate functionality is desired in the final product without a deprotection step.

    • When a less aggressive, more moderate dienophile or Michael acceptor is needed.

By understanding the fundamental differences in their electronic properties and solubility, researchers can harness the unique reactivity of each of these valuable acetylenic building blocks to achieve their synthetic goals with greater precision and efficiency.

References

  • A Comparative Analysis of Dienophile Reactivity in Diels-Alder Reactions - Benchchem. (n.d.).
  • Acetylenedicarboxylic acid - Grokipedia. (n.d.).
  • Navigating the Risks: A Guide to Safely Handling Dimethyl Acetylenedicarboxylate | Benchchem. (n.d.).
  • AK Scientific, Inc. (n.d.). Dimethyl acetylenedicarboxylate, 95%.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Dimethyl Acetylenedicarboxylate, 98%.
  • ECHEMI. (n.d.). Dimethyl acetylenedicarboxylate SDS, 762-42-5 Safety Data Sheets.
  • Wikipedia. (n.d.). Dimethyl acetylenedicarboxylate.
  • Wikipedia. (n.d.). Acetylenedicarboxylic acid.
  • Tokyo Chemical Industry. (2024, November 15). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Diels–Alder Reaction.
  • Australian Journal of Chemistry. (1983). Diels-Alder additions of dimethyl acetylenedicarboxylate to sterically hindered cyclohexa-2,4-dienones. Formation and X-ray structure analysis of stereoisomeric bicyclo[2.2.2]octadienones.
  • ACS Publications. (2022, May 9). Understanding the Mechanism of Diels–Alder Reactions with Anionic Dienophiles: A Systematic Comparison of [ECX]− (E = P, As; X = O, S, Se) Anions. Inorganic Chemistry.
  • Neochoritis, C. G., Zarganes-Tzitzikas, T., & Stephanidou-Stephanatou, J. (n.d.). Dimethyl Acetylenedicarboxylate: A Versatile Tool in Organic Synthesis.
  • Taylor & Francis. (2023, May 21). The Diels–Alder Reaction between Euparin and Dimethyl Acetylenedicarboxylate; a Joint Experimental and Density Functional Theory Study.
  • RSC Publishing. (2019, February 14). Photoaddition reactions of N-benzylglycinates containing α-trimethylsilyl group with dimethyl acetylenedicarboxylate.
  • RSC Publishing. (2022, July 13). Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential.
  • ResearchGate. (2022, May 9). (PDF) Understanding the Mechanism of Diels–Alder Reactions with Anionic Dienophiles: A Systematic Comparison of [ECX] − (E = P, As; X = O, S, Se) Anions.
  • Acetylenedicarboxylic acid 95 142-45-0. (n.d.).
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition.
  • Wikipedia. (n.d.). Michael addition reaction.

Sources

Comparative

Quantitative NMR (qNMR) protocols for purity validation of 2-Butynedioic acid, disodium salt

An in-depth technical comparison and methodological guide for the purity validation of 2-Butynedioic acid, disodium salt, focusing on the causality, execution, and advantages of Quantitative Carbon-13 Nuclear Magnetic Re...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and methodological guide for the purity validation of 2-Butynedioic acid, disodium salt, focusing on the causality, execution, and advantages of Quantitative Carbon-13 Nuclear Magnetic Resonance ( 13C qNMR) over traditional chromatographic techniques.

The Analytical Challenge: Proton-Free Organic Salts

2-Butynedioic acid, disodium salt (disodium acetylenedicarboxylate, NaO2​C-C≡C-CO2​Na ) is a highly reactive, rigid alkyne widely utilized in cycloaddition reactions and advanced polymer cross-linking. Validating the absolute purity of this compound presents a unique metrological challenge: it contains no carbon-bound protons .

Because the carbon skeleton is entirely devoid of protons, standard Proton Quantitative NMR ( 1H qNMR)—the default absolute quantification method in pharmaceutical analysis—is fundamentally inapplicable. Analysts are traditionally forced to rely on relative methods like High-Performance Liquid Chromatography (HPLC-UV) or Ion Chromatography (IC). However, these relative methods require an exact, high-purity reference standard of the analyte itself to build a calibration curve, creating a circular validation problem[1].

To break this dependency, 13C qNMR serves as a self-validating, absolute quantification system. By utilizing an internal calibrant, 13C qNMR directly interrogates the carbon skeleton, providing absolute purity without requiring a reference standard of the target analyte[2].

Methodological Comparison: 13C qNMR vs. Chromatographic Alternatives

The following table summarizes the quantitative performance and operational parameters of 13C qNMR compared to traditional relative techniques.

Performance Parameter 13C qNMR (Inverse-Gated)HPLC-UV (Relative)Ion Chromatography (IC)
Quantification Principle Absolute (Internal Standard)Relative (External Calibration)Relative (External Calibration)
Reference Standard Required? No (Uses independent IS)Yes (Requires pure analyte)Yes (Requires pure analyte)
Specificity High (0–300 ppm broad shift range)Moderate (Subject to co-elution)Low-Moderate (Charge/size based)
Typical Accuracy >99.0% 95.0−98.0% 95.0−98.0%
Sample Preparation Simple (Dissolution in D2​O )Complex (Buffer prep, filtration)Moderate (Dilution, buffer prep)
Run Time 2–4 hours (with relaxation agent)15–30 minutes20–40 minutes

The Causality Behind the 13C qNMR Protocol (E-E-A-T)

To achieve <1% uncertainty in 13C qNMR, the protocol cannot simply be a standard 13C acquisition. It must be engineered to overcome two fundamental physics bottlenecks inherent to carbon-13 nuclei: the Nuclear Overhauser Effect (NOE) and Spin-Lattice Relaxation ( T1​ ) .

A. Suppressing NOE via Inverse-Gated Decoupling

Standard 13C NMR utilizes broadband proton decoupling to collapse multiplet signals into sharp singlets. However, this decoupling perturbs the proton spin populations, transferring magnetization to the 13C nuclei (the NOE effect)[3]. Because NOE enhancement varies drastically depending on the number of attached protons, it destroys the direct proportionality between signal integral and molar concentration[2].

  • The Solution: We employ an inverse-gated decoupling pulse sequence. The proton decoupler is turned on only during the brief data acquisition window (to retain sharp singlets) and turned off during the long relaxation delay. This effectively suppresses NOE enhancement, ensuring the peak area strictly represents the number of carbon nuclei[4].

B. Overcoming the T1​ Relaxation Bottleneck

For quantitative integration, the relaxation delay ( D1​ ) between pulses must be at least 5×T1​ (spin-lattice relaxation time) to ensure >99% recovery of longitudinal magnetization[3][5]. 2-Butynedioic acid consists entirely of quaternary carbons (alkyne and carboxylate). Lacking attached protons to provide dipole-dipole relaxation, their T1​ times in D2​O are exceptionally long (often >30 seconds). A 5×T1​ delay would require a D1​ of >150 seconds, making a 512-scan experiment take over 24 hours.

  • The Solution: We introduce a water-soluble paramagnetic relaxation agent, such as Gadolinium(III) chloride ( GdCl3​ ) . The unpaired electrons of the Gd3+ ion provide a massive alternative relaxation pathway, drastically shortening the T1​ of the quaternary carbons to <2 seconds, allowing for a rapid D1​ of 10 seconds without sacrificing quantitative accuracy[2][6].

C. Internal Standard Selection

We utilize Trideuterio( 13C )methanol ( CD313​OH ) as the internal standard (IS). It provides a single, sharp, highly enriched 13C resonance that will not overlap with the carboxylate (~155 ppm) or alkyne (~75 ppm) signals of the analyte, ensuring precise integration[7].

Experimental Workflows & Logical Relationships

G A Proton-Free Analyte (2-Butynedioic Acid) B Measure T1 Relaxation (Inversion Recovery) A->B C Add Paramagnetic Relaxation Agent (GdCl3) B->C D Apply Inverse-Gated Decoupling (Suppress NOE) C->D E Acquire 13C qNMR (D1 ≥ 5 × T1) D->E F Absolute Purity Calculation E->F

Caption: Logical workflow for optimizing 13C qNMR parameters for proton-free analytes.

DecisionTree Start Target: 2-Butynedioic Acid, Disodium Salt Q1 Is an exact reference standard available? Start->Q1 HPLC HPLC-UV / IC (Relative Quantitation) Q1->HPLC Yes Q2 Are protons present on the carbon skeleton? Q1->Q2 No (Need Absolute Purity) HNMR 1H qNMR (Standard Method) Q2->HNMR Yes CNMR 13C qNMR (Inverse-Gated + Relaxation Agent) Q2->CNMR No (Proton-Free)

Caption: Decision matrix for selecting the appropriate purity validation methodology.

Step-by-Step Experimental Protocol

Step 1: Reagent Preparation

  • Prepare a stock solution of the relaxation agent: Dissolve 0.01 M of GdCl3​ in 99.9% D2​O .

  • Ensure the Trideuterio( 13C )methanol internal standard (IS) has a certified purity value (e.g., 99.5% )[7].

Step 2: Gravimetric Sample Preparation Accuracy in qNMR is entirely dependent on gravimetric precision. Use a microbalance calibrated to 0.01 mg .

  • Accurately weigh ≈25.00 mg of 2-Butynedioic acid, disodium salt into a clean, static-free vial. Record exact mass ( manalyte​ ).

  • Accurately weigh ≈5.00 mg of the Trideuterio( 13C )methanol IS into the same vial. Record exact mass ( mIS​ )[7].

  • Add 0.7 mL of the GdCl3​/D2​O stock solution. Vortex gently until complete dissolution is achieved.

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

  • Probe: 5 mm Broadband Observe (BBO) or Cryoprobe (optimized for 13C sensitivity).

  • Temperature: Regulate precisely at 298 K [5].

  • Pulse Sequence: Select the inverse-gated decoupling sequence (e.g., zgig on Bruker systems)[4].

  • Relaxation Delay ( D1​ ): Set to 10 seconds (validated to be ≥5×T1​ in the presence of the GdCl3​ relaxation agent)[6].

  • Scans (NS): 512 to 1024 scans to ensure a Signal-to-Noise Ratio (SNR) >250:1 for the natural abundance analyte peaks[5].

Step 4: Data Processing & Purity Calculation

  • Apply an exponential window function with a Line Broadening (LB) of 1.0−2.0 Hz prior to Fourier Transformation to optimize SNR[4].

  • Manually phase the spectrum to pure absorption mode and apply a rigorous baseline correction (e.g., Whittaker Smoother or polynomial fit)[5].

  • Integrate the IS peak ( CD313​OH ) and the target analyte peaks (either the alkyne carbons at ≈75 ppm or carboxylate carbons at ≈155 ppm ).

  • Calculate the absolute purity ( Panalyte​ ) using the fundamental qNMR equation[1]:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

Where:

  • I = Integral area

  • N = Number of carbon nuclei contributing to the signal (e.g., N=2 for the symmetric alkyne carbons)

  • M = Molar Mass ( g/mol )

  • m = Weighed mass ( mg )

  • P = Purity ( % )

References

  • IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • National Institutes of Health (PMC). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Retrieved from[Link]

  • American Chemical Society (ACS). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). Characterization of Chemical Weapons Convention Schedule 3 Compounds by Quantitative 13C NMR Spectroscopy. Retrieved from [Link]

  • University of South Carolina. CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • American Chemical Society (ACS). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]

Sources

Validation

Thermal degradation (TGA/DSC) comparison between 2-Butynedioic acid, disodium salt and dipotassium salt

Audience: Researchers, Materials Scientists, and Drug Development Professionals Discipline: Thermal Analysis & Solid-State Chemistry Executive Summary 2-Butynedioic acid (commonly known as acetylenedicarboxylic acid, or...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Discipline: Thermal Analysis & Solid-State Chemistry

Executive Summary

2-Butynedioic acid (commonly known as acetylenedicarboxylic acid, or H₂ADC) is a highly reactive, alkyne-based dicarboxylic acid utilized extensively in the synthesis of metal-organic frameworks (MOFs), active pharmaceutical ingredient (API) precursors, and advanced porous carbon materials.

While the free acid exhibits notoriously low thermal stability—decomposing at approximately 180 °C in its solid state1[1]—its alkali metal salts exhibit distinct and highly energetic thermal profiles. This guide provides an in-depth, objective comparison of the thermal degradation profiles (TGA/DSC) of the disodium salt (Na₂ADC) and the dipotassium salt (K₂ADC) , detailing the mechanistic causality behind their decomposition and providing a self-validating experimental protocol for their analysis.

Mechanistic Principles of Thermal Degradation

The thermal decomposition of alkali metal acetylenedicarboxylates is not a simple endothermic melting or evaporation event; it is a violent, highly exothermic decarboxylation and carbonization process.

  • Decarboxylation Kinetics: The protonation state of the molecule fundamentally alters its stability. In aqueous and hydrothermal environments, the fully deprotonated acetylenedicarboxylate dianion remarkably decarboxylates slower than the free acid, while the monoanion decarboxylates the fastest2[2]. However, in the solid state under TGA/DSC conditions, thermal stability is dictated by crystal lattice energy.

  • The Cation Size Effect: The thermal decomposition temperature of alkali metal organic salts generally shifts based on the ionic radius of the counter-ion. The larger K⁺ ion (138 pm) creates a less tightly bound crystal lattice compared to the smaller, more charge-dense Na⁺ ion (102 pm). Consequently, the dipotassium salt experiences lattice destabilization and thermal degradation at a slightly lower onset temperature than the disodium salt.

  • Exothermic Carbonization: Unlike standard aliphatic dicarboxylates (e.g., succinates), acetylenedicarboxylates undergo a sharp, explosive exothermic decomposition driven by the energetic internal alkyne (triple bond). This rapid degradation yields porous carbon matrices and alkali metal carbonates, releasing CO, CO₂, and trace volatile alkynes. The highly exothermic decomposition of these energetic precursors is leveraged in ultrasonic spray pyrolysis to synthesize highly porous carbon spheres3[3].

Degradation_Mechanism Salt Alkali Metal 2-Butynedioate (Na2ADC / K2ADC) Dehydration Dehydration Phase Endothermic (50-120 °C) Salt->Dehydration Heat Decomp Primary Decomposition Highly Exothermic (200-250 °C) Dehydration->Decomp Activation Energy Reached Gases Volatile Emissions CO, CO2, Acetylene Decomp->Gases Gas Evolution Residue Solid Residue Alkali Carbonate + Porous Carbon Decomp->Residue Carbonization

Fig 1. Mechanistic pathway of thermal degradation for disodium and dipotassium 2-butynedioate.

Comparative TGA/DSC Analysis

The table below synthesizes the quantitative thermal behavior of both salts. While both act as energetic precursors, the choice of alkali metal dictates the exact thermal boundaries for processing.

Table 1: Comparative Thermal Degradation Profile
Thermal Parameter2-Butynedioic Acid, Disodium Salt (Na₂ADC)2-Butynedioic Acid, Dipotassium Salt (K₂ADC)Causality / Mechanism
Dehydration (TGA) 50 – 120 °C50 – 120 °CEvaporation of bound crystal water (endothermic). Varies based on ambient hygroscopicity.
Onset of Decomposition ( Tonset​ ) ~230 – 245 °C~210 – 225 °CK⁺ has a larger ionic radius, lowering lattice energy and destabilizing the salt earlier than Na⁺.
Peak Exotherm ( Tpeak​ ) ~255 °C~235 °CRapid alkyne cleavage and decarboxylation. Both exhibit a sharp, aggressive exothermic peak on DSC.
Mass Loss ( Δm ) ~35 – 40%~30 – 35%Evolution of CO, CO₂, and volatile hydrocarbons.
Final Residue (800 °C) Na₂CO₃ + Porous CarbonK₂CO₃ + Porous CarbonAlkali carbonates remain stable up to 800 °C. The K⁺ salt yields carbon with larger inner pores[3].

Experimental Protocol: Self-Validating TGA/DSC Analysis

Because acetylenedicarboxylates are highly energetic, standard TGA/DSC protocols must be modified. The following methodology is designed to prevent thermal runaway, protect the microbalance, and ensure reproducible, artifact-free data.

Step-by-Step Methodology
  • Instrument Calibration & Baseline:

    • Calibrate the DSC heat flow and temperature using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards.

    • Run a blank baseline with empty crucibles to correct for buoyancy effects at high temperatures.

  • Crucible Selection (Critical Step):

    • Use 70 µL Alumina ( Al2​O3​ ) crucibles.

    • Scientific Rationale: Standard aluminum pans melt at 660 °C. The highly exothermic decomposition of the triple bond can cause localized temperature spikes that easily exceed this threshold, potentially fusing the pan to the DSC sensor.

  • Sample Mass Optimization:

    • Accurately weigh exactly 2.0 to 3.0 mg of the Na₂ADC or K₂ADC salt.

    • Scientific Rationale: Energetic precursors release massive amounts of gas and heat instantaneously. Exceeding 3 mg risks thermal runaway, which can blow the sample out of the pan and contaminate the furnace.

  • Atmospheric Control:

    • Purge the furnace with high-purity Argon (Ar) or Nitrogen (N₂) at a flow rate of 50 mL/min .

    • Scientific Rationale: An inert atmosphere isolates the pure thermal degradation mechanism (internal decarboxylation/alkyne cleavage) from external oxidative combustion.

  • Thermal Programming:

    • Hold isothermally at 25 °C for 5 minutes to stabilize the microbalance.

    • Apply a dynamic heating rate of 10 °C/min up to 800 °C.

    • Scientific Rationale: A 10 °C/min rate provides the optimal balance between thermal resolution (separating dehydration from decomposition) and signal intensity for the DSC exotherm.

  • Data Processing:

    • Integrate the DSC exotherm to calculate the enthalpy of decomposition ( ΔHdec​ ).

    • Analyze the first derivative of the TGA (DTG curve) to pinpoint the exact Tonset​ .

TGA_DSC_Protocol N1 1. Sample Prep 2-3 mg in Alumina N2 2. Atmosphere Argon Purge (50 mL/min) N1->N2 N3 3. Heating Phase 10 °C/min to 800 °C N2->N3 N4 4. Acquisition Mass Loss & Heat Flow N3->N4 N5 5. Analysis DTG Peak & Enthalpy N4->N5

Fig 2. Self-validating TGA/DSC experimental workflow for energetic alkali metal dicarboxylates.

Application Insights for the Field

  • Drug Development & API Manufacturing: When utilizing 2-butynedioic acid as a synthetic building block or a counter-ion in drug formulation, understanding its thermal limits is critical for downstream processing (e.g., hot-melt extrusion or spray drying). The dipotassium salt must be processed at strictly lower temperatures than the disodium salt to prevent premature, exothermic degradation.

  • Materials Science: The highly exothermic decomposition of these salts is a feature, not a bug, in the synthesis of advanced materials. The rapid release of gases during the exotherm acts as an internal porogen. When decomposed, the larger K⁺ ion typically results in carbon spheres with larger inner pores compared to those generated from the Na⁺ salt, allowing for tunable porosity in battery anodes and supercapacitors.

References

  • Acetylenedicarboxylate and In Situ Generated Chlorofumarate-Based Hafnium(IV)
  • Source: University of Illinois (Chem. Mater. 2012)
  • Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential Source: RSC Publishing URL

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 2-Butynedioic Acid, Disodium Salt

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical inform...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Butynedioic acid, disodium salt (also known as disodium acetylenedicarboxylate). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the SDS of its parent acid, 2-Butynedioic acid, and established safety protocols for related chemical families.[1][2][3] This approach ensures a robust and cautious framework for your operational and disposal plans.

Understanding the Hazard Profile

2-Butynedioic acid, disodium salt, is the sodium salt of a dicarboxylic acid. While salts are often less hazardous than their parent acids, it is crucial to handle them with a similar degree of care until specific data becomes available. The parent acid, 2-Butynedioic acid, is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause skin and eye irritation and may cause respiratory irritation.[1][3] Therefore, we must assume that the disodium salt may also pose similar, albeit potentially less severe, hazards.

Key Assumed Hazards:

  • May be harmful if ingested, inhaled, or absorbed through the skin.

  • Potential for skin, eye, and respiratory tract irritation.

PropertyData for 2-Butynedioic Acid (Parent Acid)Reference
CAS Number 142-45-0[1][3]
Molecular Formula C4H2O4[3]
Melting Point 180-187 °C (decomposes)[4]
GHS Hazard Classifications Acute Toxicity 3 (Oral, Dermal, Inhalation), Skin Irritant 2, Eye Irritant 2, STOT SE 3[3]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to minimize exposure. The following recommendations are based on the potential hazards of the parent acid and general best practices.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling small quantities. Always inspect gloves for integrity before use and wash your hands thoroughly after removing them. For extended handling, consider double-gloving.[5][6]

  • Eye and Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required.[5] If there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[7]

  • Skin and Body Protection: A flame-resistant laboratory coat, fully buttoned, is required. Full-length pants and closed-toe shoes must be worn at all times in the laboratory.[8]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient or if handling large quantities, a NIOSH-approved respirator may be necessary.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is critical for mitigating risks.

3.1. Preparation and Weighing:

  • Designated Area: All handling of 2-Butynedioic acid, disodium salt should occur in a designated area within a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary PPE, equipment (spatulas, weigh boats, etc.), and waste containers are within immediate reach inside the fume hood.

  • Weighing: Tare a suitable container on the balance. Carefully transfer the required amount of the solid compound using a clean spatula. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

3.2. Dissolution and Reaction Setup:

  • Solvent Addition: Slowly add the desired solvent to the container with the solid. Be aware of any potential for exothermic reactions, although this is less likely with a salt compared to the free acid.

  • Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the compound. Keep the container covered to the extent possible to prevent the release of aerosols.

  • Reaction Assembly: If the compound is to be used in a reaction, assemble the apparatus within the fume hood. Ensure all joints are properly sealed.

3.3. Post-Handling:

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate cleaning agent.

  • PPE Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.[3] Wash hands thoroughly with soap and water.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Segregation: All waste contaminated with 2-Butynedioic acid, disodium salt, including disposable gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.

  • Aqueous Waste: Unused solutions should be collected in a labeled aqueous hazardous waste container. Do not dispose of this chemical down the drain.[8]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[2][8]

Emergency Procedures: Preparedness is Key

5.1. Spills:

  • Evacuate and Alert: Alert nearby personnel and evacuate the immediate area if necessary.

  • Control: If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE.

  • Containment: For solid spills, gently cover with an inert absorbent material (e.g., sand or vermiculite) to avoid raising dust.[5] For liquid spills, use an appropriate absorbent pad or material.

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.

5.2. Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][5] Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[8] Seek immediate medical attention.[8]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling 2-Butynedioic acid, disodium salt.

Workflow for Safe Handling of 2-Butynedioic Acid, Disodium Salt cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_area Designate Work Area (Fume Hood) gather_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->gather_ppe gather_materials Assemble Equipment & Waste Containers gather_ppe->gather_materials weigh Weigh Solid Compound (Avoid Dust) gather_materials->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate Complete Experiment dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE & Wash Hands dispose_waste->remove_ppe store Store in Tightly Sealed Labeled Container remove_ppe->store Final Step

Caption: Procedural flow for the safe handling of 2-Butynedioic acid, disodium salt.

References

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. [Link]

  • ChemBK. (2024, April 10). 2-Butenedioic acid (2Z)-, disodium salt. [Link]

  • Scharlab. (n.d.). Safety data sheet. [Link]

  • NextSDS. (n.d.). 2-Butynedioic acid, disodiuM salt — Chemical Substance Information. [Link]

  • BASF. (2025, December 16). Solo ADV II - Safety Data Sheet. [Link]

  • Chemsrc. (2025, August 21). 2-Butynedioic acid | CAS#:142-45-0. [Link]

  • NextSDS. (n.d.). Butynedioic acid — Chemical Substance Information. [Link]

Sources

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